Procyanidin A1
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWTSAADLNHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Procyanidin A1: A Technical Guide to Natural Sources, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Procyanidin A1
This compound is a naturally occurring polyphenol belonging to the A-type proanthocyanidins, a class of flavonoids characterized by a unique double linkage between their constituent flavan-3-ol units.[1] Specifically, it is a dimer composed of epicatechin and catechin units linked by a C4β→C8 bond and an additional C2β→O→C7 ether bond.[2] This distinct structural feature confers specific chemical properties and biological activities that differentiate it from the more common B-type procyanidins. Its potential immunomodulatory, anti-inflammatory, and anti-aging effects have positioned this compound as a compound of significant interest in the fields of nutrition, pharmacology, and drug development.[3][4]
Natural Sources and Distribution of this compound
This compound is not as widely distributed in the plant kingdom as its B-type counterparts. However, it is found in significant concentrations in a select number of sources, often localized in specific tissues.
Primary Natural Sources:
-
Peanut Skins (Arachis hypogaea): The skins of peanuts are one of the most abundant and well-documented sources of this compound.[5][6]
-
Litchi Pericarp (Litchi chinensis): The peel of the litchi fruit is another rich source of this compound.[2][7]
-
Rhododendron spiciferum: This plant species has been identified as containing this compound, which contributes to its traditional medicinal uses.[3][5]
-
Ecdysanthera utilis: This is another botanical source where this compound has been identified.[5]
-
Other Potential Sources: While not always the predominant form, A-type procyanidins, including potentially this compound, have been identified in cranberries, plums, avocados, and cinnamon.[8][9]
Distribution within Plant Tissues: this compound is typically concentrated in the outer protective layers of plants and seeds. In peanuts, it is found in the thin, papery skin surrounding the kernel.[5][10] Similarly, in litchi, it is abundant in the pericarp, which is the outer rind of the fruit.[2][11] This localization suggests a role in protecting the plant from environmental stressors.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant source, cultivar, growing conditions, and processing methods. The following table summarizes available quantitative data from the literature.
| Natural Source | Plant Part | Concentration of this compound | Reference |
| Peanut Skin (Arachis hypogaea) | Skin | Not explicitly quantified as a standalone value, but identified as a major A-type procyanidin. Procyanidin A2 was quantified at 4.8 mg/g of extract. | [12] |
| Litchi Pericarp (Litchi chinensis) | Pericarp | Levels were below the limit of quantification in the specific extract analyzed, though Procyanidin A2 was present at 2.345%. | [13] |
Note: Quantitative data for this compound is often reported as part of the total proanthocyanidin content or in conjunction with other A-type procyanidins. More targeted quantitative studies are needed to establish precise concentration ranges in various sources.
Methodologies for Extraction, Isolation, and Quantification
The analysis of this compound requires specific protocols for its extraction from the plant matrix, followed by purification and quantification.
Experimental Protocol 1: Extraction and Isolation of this compound from Peanut Skins
This protocol is a composite of established methods for proanthocyanidin extraction.
Materials:
-
Raw peanut skins, dried and ground to a fine powder
-
n-Hexane
-
70% Acetone (v/v) in water
-
Ethyl acetate
-
Sephadex LH-20 resin
-
Rotary evaporator
-
Freeze-dryer
-
Chromatography column
Step-by-Step Procedure:
-
Defatting: The powdered peanut skin is macerated with n-hexane (1:5 w/v) for 24 hours at room temperature to remove lipids. The solvent is decanted, and the process is repeated three times. The defatted material is then air-dried.
-
Extraction: The defatted powder is extracted with 70% aqueous acetone (1:10 w/v) at room temperature with constant stirring for 24 hours. The mixture is then filtered.
-
Solvent Removal: The acetone from the filtrate is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Liquid-Liquid Partitioning: The resulting aqueous solution is partitioned with an equal volume of ethyl acetate. The ethyl acetate fraction, which contains the procyanidins, is collected. This step is repeated three times.
-
Purification by Column Chromatography: The combined ethyl acetate fractions are concentrated under vacuum and then applied to a Sephadex LH-20 column. The column is first washed with methanol to remove lower molecular weight phenolics. The procyanidin fraction is then eluted with 70% aqueous acetone.
-
Lyophilization: The purified procyanidin fraction is concentrated under vacuum to remove acetone, and the remaining aqueous solution is freeze-dried to yield a fine powder enriched in this compound. Further purification can be achieved using preparative HPLC.
Experimental Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is based on common HPLC methods for procyanidin analysis.[6][14]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a fluorescence or UV-Vis detector.
-
Column: A normal-phase column, such as a Develosil Diol column (250 x 4.6 mm, 5 µm), is often used for separating procyanidin oligomers.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: Acetonitrile/acetic acid (98:2, v/v)
-
Solvent B: Methanol/water/acetic acid (95:3:2, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: Fluorescence detection with excitation at 276 nm and emission at 316 nm is highly sensitive for procyanidins. Alternatively, UV detection at 280 nm can be used.
Standard Preparation:
-
A certified reference standard of this compound is dissolved in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
A series of calibration standards are prepared by diluting the stock solution with the initial mobile phase composition.
Sample Analysis:
-
The purified extract from Protocol 1 is dissolved in methanol at a known concentration.
-
The sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
The peak corresponding to this compound is identified by comparing its retention time with that of the standard.
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.
Experimental Protocol 3: Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural confirmation of isolated compounds.[15][16][17][18]
Sample Preparation:
-
A few milligrams of the highly purified this compound are dissolved in a deuterated solvent, such as methanol-d4 (CD3OD) or acetone-d6.
NMR Data Acquisition and Analysis:
-
1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to observe the chemical shifts and coupling constants of all protons and carbons in the molecule.
-
2D NMR: A suite of 2D NMR experiments is performed to establish connectivity:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the linkages between the epicatechin and catechin units.[16]
-
-
The combination of these NMR data allows for the complete assignment of the chemical structure of this compound and confirms the A-type linkage.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways.
Anti-inflammatory Pathways
This compound has demonstrated significant anti-inflammatory properties by targeting pathways that regulate the expression of inflammatory mediators.[19]
This compound can alleviate inflammation, for instance, that induced by lipopolysaccharides (LPS). It achieves this by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][19] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] Concurrently, this compound can activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response, thereby protecting cells from oxidative stress associated with inflammation.[5]
Caption: this compound's anti-inflammatory mechanism.
Angiogenesis and Cell Proliferation Pathways
This compound can also influence pathways related to cell growth, proliferation, and the formation of new blood vessels (angiogenesis).
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Procyanidins have been shown to inhibit VEGF signaling by directly binding to VEGF, which prevents it from activating its receptor, VEGFR-2.[8][20] This inhibition blocks downstream signaling through pathways like PI3K/Akt, ultimately suppressing the proliferation and migration of endothelial cells, which are critical steps in angiogenesis.[21]
Caption: Inhibition of VEGF signaling by this compound.
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, influencing cell proliferation, differentiation, and survival.[1][22] Procyanidins have been found to exert neuroprotective effects by downregulating the expression of STAT1, a key component of this pathway.[23] By inhibiting the phosphorylation and subsequent nuclear translocation of STAT proteins, this compound can modulate gene expression related to inflammation and cell cycle progression.[1][23]
Caption: Modulation of the JAK/STAT pathway by this compound.
Conclusion and Future Perspectives
This compound is a distinctive A-type proanthocyanidin with a concentrated distribution in specific natural sources, most notably peanut skins and litchi pericarp. Its unique structure underpins a range of biological activities, including potent anti-inflammatory and anti-angiogenic effects, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, VEGF, and JAK/STAT. The methodologies for its extraction, purification, and analysis are well-established, providing a solid foundation for further research.
For professionals in drug development, this compound represents a promising lead compound. Future research should focus on a more comprehensive quantitative analysis across a wider range of botanicals, optimization of extraction protocols to maximize yield and purity, and in-depth in vivo studies to validate the therapeutic potential suggested by its modulation of critical signaling pathways. Understanding the bioavailability and metabolism of this compound will also be crucial in translating its demonstrated in vitro activities into effective clinical applications.
References
- 1. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 2. Grape seed proanthocyanidins inhibit colon cancer-induced angiogenesis through suppressing the expression of VEGF and Ang1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory effects of proanthocyanidin A-1 derived in vitro from Rhododendron spiciferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Frontiers | Metabolites of Procyanidins From Litchi Chinensis Pericarp With Xanthine Oxidase Inhibitory Effect and Antioxidant Activity [frontiersin.org]
- 8. Grape seed proanthocyanidins inhibit angiogenesis via the downregulation of both vascular endothelial growth factor and angiopoietin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Peanut skin polyphenols inhibit proliferation of leukemia cells in vitro, and its A‐type procyanidins selectively pass through a Caco‐2 intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Chemical Constituents of Litchi Pericarp Extracts and Its Antioxidant Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rare A-Type, Spiro-Type, and Highly Oligomeric Proanthocyanidins from Pinus massoniana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Potent inhibition of VEGFR-2 activation by tight binding of green tea epigallocatechin gallate and apple procyanidins to VEGF: relevance to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Procyanidin B2 3,3″-di-O-gallate inhibits endothelial cells growth and motility by targeting VEGFR2 and integrin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The effect of procyanidin on expression of STAT1 in type 2 diabetes mellitus SD rats with focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin A1: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin A1, an A-type proanthocyanidin dimer, is a polyphenolic compound found in various plant sources, including peanut skins, litchi pericarp, and species of Rhododendron.[1][2][3] It is distinguished by a unique double linkage between its constituent flavan-3-ol units. This guide provides an in-depth technical overview of the structure elucidation and stereochemical determination of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its structure and relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Structure and Physicochemical Properties
This compound is composed of an epicatechin and a catechin unit linked by a C4β→C8 bond and an additional ether bond between C2β and O7.[1][2] Its chemical formula is C₃₀H₂₄O₁₂ with a molar mass of 576.51 g·mol⁻¹.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₂₄O₁₂ | [5] |
| Molar Mass | 576.51 g·mol⁻¹ | [4][5] |
| CAS Number | 103883-03-0 | [1] |
| Appearance | Colorless needles | [6] |
| Melting Point | >300 °C | [5] |
| Optical Activity | Positive (+) | [4] |
Structure Elucidation
The structural determination of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by Circular Dichroism (CD) for stereochemical assignment.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its dimeric A-type structure.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Technique | Reference(s) |
| ESI-MS (Negative) | 575.1 [M-H]⁻ | 449.1, 289.2, 539.1 | IT/ion trap | [7][8] |
| ESI-MS (Positive) | 577.1341 [M+H]⁺, 599 [M+Na]⁺ | 425, 437, 287.1 | IT/ion trap | [9][8] |
| MALDI-ToF/ToF (Negative) | 575.1195 [M-H]⁻ | 449 (HRF), 425 (RDA) | - | [10] |
Key Fragmentation Pathways: Heterocyclic Ring Fission (HRF), Retro-Diels-Alder (RDA), Quinone Methide (QM) fission, and Benzofuran-Forming Fission (BFF) are characteristic fragmentation patterns for A-type proanthocyanidins.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity and stereochemistry of the constituent flavan-3-ol units.
Table 3: ¹³C NMR (150 MHz) Chemical Shift Data for this compound in CD₃OD
| Carbon | Chemical Shift (δ, ppm) |
| Upper Unit (Epicatechin) | |
| C-2 | 100.3 |
| C-3 | 66.9 |
| C-4 | 29.1 |
| C-4a | 155.8 |
| C-5 | 96.9 |
| C-6 | 97.5 |
| C-7 | 152.1 |
| C-8 | 106.8 |
| C-8a | 157.0 |
| C-1' | 132.2 |
| C-2' | 115.9 |
| C-3' | 145.8 |
| C-4' | 145.9 |
| C-5' | 115.2 |
| C-6' | 119.2 |
| Lower Unit (Catechin) | |
| C-2'' | 83.1 |
| C-3'' | 68.2 |
| C-4'' | 37.5 |
| C-4a'' | 155.0 |
| C-5'' | 157.8 |
| C-6'' | 96.1 |
| C-7'' | 152.1 |
| C-8'' | 106.8 |
| C-8a'' | 155.0 |
| C-1''' | 131.8 |
| C-2''' | 115.4 |
| C-3''' | 145.8 |
| C-4''' | 146.0 |
| C-5''' | 116.2 |
| C-6''' | 120.1 |
Data adapted from related procyanidin studies.[12] The presence of an acetal carbon signal around δC 100.3 is characteristic of the A-type linkage.[7]
Table 4: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm), Multiplicity, J (Hz) | Reference(s) |
| H-3 | 4.06 (d, J = 4.2) | [7] |
| H-4 | 4.23 (d, J = 3.6) | [7] |
| H-6 | 5.95 (d, J = 2.4) | [7] |
| H-8 | 6.06 (d, J = 2.4) | [7] |
| H-6' (lower unit) | 6.08 (s) | [7] |
The coupling constants for H-3 and H-4 are indicative of the epicatechin and catechin units.[7]
Stereochemistry
The absolute configuration of this compound is determined using Circular Dichroism (CD) spectroscopy. The positive Cotton effect observed between 220-250 nm in the CD spectrum is indicative of an R configuration at the C-4 position, which confirms the 2β, 4β-configuration of the double interflavanyl bonds.[7]
Experimental Protocols
Isolation and Purification of this compound from Peanut Skins
-
Extraction: Powdered peanut skins are extracted with a solvent mixture, such as 70% acetone or a dichloromethane/methanol gradient.[6]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate) to fractionate the components.
-
Column Chromatography: The ethyl acetate fraction, rich in procyanidins, is subjected to column chromatography on Sephadex LH-20 or silica gel.[9]
-
Preparative HPLC: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on an ODS (C18) or phenyl--type column with a methanol/water or acetonitrile/water mobile phase.[6]
-
Structure Confirmation: The purity and identity of the isolated this compound are confirmed by MS and NMR analysis.[9][7]
Caption: Isolation and purification workflow for this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz) using deuterated methanol (CD₃OD) as the solvent.[7]
-
Mass Spectrometry: ESI-MS spectra are typically acquired on a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.[7] MALDI-ToF MS can also be used for structural analysis.[10]
-
Circular Dichroism: CD spectra are recorded on a spectropolarimeter in the UV region (typically 200-400 nm) using methanol as the solvent.[7]
Synthesis of this compound
The chemical synthesis of A-type proanthocyanidins like this compound is complex. One common strategy involves the oxidation of the corresponding B-type procyanidin (Procyanidin B1).[13][14] Procyanidin B1 can be converted to this compound through radical oxidation using reagents like 1,1-diphenyl-2-picrylhydrazyl (DPPH) under neutral conditions.[1][15] This process involves the abstraction of a hydrogen atom from the C2 position of the upper flavan-3-ol unit, leading to the formation of the characteristic ether linkage.[15] More recent total synthesis strategies have also been developed.[16]
Caption: Synthetic conversion of Procyanidin B1 to this compound.
Biological Context and Signaling
This compound exhibits various biological activities, including antiallergic and antioxidant effects.[9] It has been shown to inhibit degranulation in rat basophilic leukemia (RBL-2H3) cells. This inhibition occurs downstream of protein kinase C (PKC) activation or the influx of calcium ions (Ca²⁺) from internal stores.[17][18]
Caption: Signaling pathway inhibited by this compound.
Conclusion
The structural elucidation and stereochemical assignment of this compound are achieved through a synergistic application of advanced spectroscopic and chiroptical techniques. This guide has consolidated the key data and methodologies essential for the identification and characterization of this complex natural product. A thorough understanding of its structure is fundamental for the ongoing investigation of its biological activities and potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [precision.fda.gov]
- 5. Proanthocyanidin A1 | C30H24O12 | CID 9872976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C30H24O12 | CID 5089889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS:103883-03-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A-type proanthocyanidin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound | PKC | Calcium Channel | LDL | TargetMol [targetmol.com]
In Vitro Antioxidant Activity of Procyanidin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant activity of Procyanidin A1, a naturally occurring A-type proanthocyanidin dimer. This compound is found in various plant sources, including peanuts, litchi, and certain types of bark, and has garnered significant interest for its potent antioxidant properties.[1][2][3] This document details its mechanisms of action, presents quantitative data from key antioxidant assays, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support further research and development.
Mechanism of Antioxidant Action
This compound, like other proanthocyanidins, exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: this compound possesses multiple hydroxyl groups on its flavonoid structure, which can directly donate hydrogen atoms to neutralize a wide range of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][5][6] This direct scavenging activity helps to prevent oxidative damage to essential macromolecules such as DNA, lipids, and proteins.[4]
-
Modulation of Cellular Signaling Pathways: Beyond direct scavenging, proanthocyanidins can influence intracellular signaling cascades that are critical to the cellular antioxidant defense system.[4][7] While research often focuses on proanthocyanidin extracts or mixtures, the general mechanisms are considered relevant to individual compounds like this compound. These pathways include:
-
Nrf2 Pathway: Proanthocyanidins can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes.[4][8]
-
NF-κB Pathway: They can inhibit the Nuclear Factor-kappaB (NF-κB) signaling pathway, which is a central mediator of inflammatory responses and is often activated by oxidative stress.[1][4][8]
-
MAPK and PI3K/Akt Pathways: Proanthocyanidins have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are involved in cell survival, proliferation, and stress responses.[1][4]
-
Data Presentation: Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.[9]
| Assay | IC50 Value (μg/mL) | IC50 Value (μM) | Source Organism / Context | Reference |
| DPPH Radical Scavenging | 20.89 | 36.3 | Rhododendron formosanum | [10] |
| DPPH Radical Scavenging | 1.88 - 2.82 (for various fractions) | ~3.3 - 4.9 | Litchi chinensis Sonn. Pulp | [3] |
| ABTS Radical Scavenging | 1.52 - 2.71 (for various fractions) | ~2.6 - 4.7 | Litchi chinensis Sonn. Pulp | [3] |
Note: The data from Litchi pulp represents fractions rich in procyanidins, including A-type trimers and other related compounds, providing a strong comparative context for this compound's activity.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols are synthesized from established methods and can be adapted for the specific analysis of this compound.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the deep purple DPPH to the pale yellow 2,2-diphenyl-1-picrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[11][12]
Experimental Workflow:
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound standard or sample extract
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.[11]
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a test tube or microplate well, add a specific volume of the sample or standard solution (e.g., 1 mL).
-
Add a larger volume of the DPPH working solution (e.g., 3 mL) to the sample and mix vigorously.[11]
-
Incubate the mixture in the dark at room temperature for a specified period (typically 30-60 minutes).[3][11]
-
Measure the absorbance of the solution at 517 nm against a methanol blank.[12]
-
The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100[13]
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the % inhibition against the sample concentration to determine the IC50 value.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decolorization is measured by the decrease in absorbance at approximately 734 nm.[14][15]
Experimental Workflow:
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate or acetate buffer
-
This compound standard or sample extract
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions.[16]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]
-
Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]
-
Prepare a series of dilutions of this compound and the positive control.
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a microplate well.[16]
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[18]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in color is proportional to the total reducing power of the antioxidant and is monitored by the increase in absorbance at 593 nm.[19][20]
Experimental Workflow:
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
This compound sample
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[20]
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using known concentrations of FeSO₄ (e.g., 0 to 1000 µM).
-
Add a small volume of the sample, standard, or blank (water) to a microplate well (e.g., 10 µL).
-
Add a large volume of the pre-warmed FRAP reagent (e.g., 190 µL) to all wells and mix.[21]
-
Incubate the plate at 37°C. The reaction time can vary but is often monitored kinetically or read at a fixed endpoint (e.g., 10 to 60 minutes).[21][22]
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the sample by comparing its absorbance to the Fe(II) standard curve. Results are expressed as µM of Fe(II) equivalents.
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. The radicals are generated by a thermal initiator like AAPH. The antioxidant's presence preserves the fluorescence signal over time. The result is quantified by calculating the area under the fluorescence decay curve (AUC).[23]
Experimental Workflow:
Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH (2,2′-Azobis(2-methylpropionamidine) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound sample
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare all solutions (Fluorescein working solution, AAPH, Trolox standards, and sample dilutions) in phosphate buffer. All solutions should be prepared fresh daily.[23]
-
To each well of a 96-well black plate, add the fluorescein solution (e.g., 150 µL).[24][25]
-
Add the sample, Trolox standard, or a buffer blank to the appropriate wells (e.g., 25 µL).[24][25]
-
Incubate the plate in the reader at 37°C for at least 30 minutes to allow thermal equilibration.[24][26]
-
Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells using a multi-channel pipette or the reader's injectors.[24][27]
-
Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.[24][25]
-
Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.
-
Plot the net AUC of the Trolox standards against their concentration to create a standard curve.
-
Express the ORAC value of the sample in Trolox Equivalents (TE).
References
- 1. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. The Autoxidized Mixture of (-)-Epicatechin Contains Procyanidins and Shows Antiproliferative and Apoptotic Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. iomcworld.com [iomcworld.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. researchgate.net [researchgate.net]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zen-bio.com [zen-bio.com]
- 20. researchgate.net [researchgate.net]
- 21. content.abcam.com [content.abcam.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. scribd.com [scribd.com]
- 26. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 27. kamiyabiomedical.com [kamiyabiomedical.com]
Procyanidin A1: A Deep Dive into its Anti-inflammatory Mechanisms and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin A1 (PCA1), a naturally occurring polyphenolic compound, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of PCA1, with a primary focus on its modulation of key signaling pathways. In vitro studies have demonstrated that PCA1 effectively mitigates inflammatory responses by targeting the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling cascades. Furthermore, evidence suggests its role in the inhibition of the NLRP3 inflammasome and the reduction of reactive oxygen species (ROS). This document synthesizes the current understanding of PCA1's mode of action, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases.[1][2] The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a critical area of pharmaceutical research. Procyanidins, a class of flavonoids found in various plants, have shown promise in this regard.[3][4][5] this compound (PCA1), an A-type proanthocyanidin, has emerged as a particularly interesting candidate due to its demonstrated ability to attenuate inflammatory responses.[1][2][4] This guide delves into the intricate signaling pathways through which PCA1 exerts its anti-inflammatory effects.
Quantitative Effects of this compound on Inflammatory Mediators
This compound has been shown to significantly reduce the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following table summarizes the quantitative data from these studies.
| Inflammatory Mediator | Cell Line | Stimulant | PCA1 Concentration | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) | RAW264.7 | LPS | Not Specified | Dramatically attenuated | [1][2] |
| inducible Nitric Oxide Synthase (iNOS) | RAW264.7 | LPS | Not Specified | Dramatically attenuated | [1][2] |
| Interleukin-6 (IL-6) | RAW264.7 | LPS | Not Specified | Dramatically attenuated | [1][2] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7 | LPS | Not Specified | Dramatically attenuated | [1][2] |
Core Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate three key signaling pathways: NF-κB, MAPK, and Nrf2/HO-1.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[6] PCA1 has been demonstrated to effectively suppress this pathway through multiple mechanisms.[1][2] It inhibits the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of its target genes.[1][2] Furthermore, PCA1 has been shown to inhibit the phosphorylation of IKKα/β, the upstream kinase responsible for IκB-α phosphorylation.[1][2]
The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: this compound's inhibition of the NF-κB pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as JNK, p38, and ERK, plays a crucial role in cellular responses to a variety of stimuli, including inflammation.[7][8] this compound has been found to suppress the phosphorylation of JNK1/2, p38, and ERK1/2 in LPS-stimulated macrophages.[1][2] By inhibiting the activation of these key kinases, PCA1 can effectively downregulate the inflammatory response.
The diagram below depicts the modulatory effect of this compound on the MAPK signaling pathway.
Caption: this compound's modulation of the MAPK pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway
In addition to its direct anti-inflammatory effects, this compound also exhibits antioxidant properties by activating the Nrf2/HO-1 pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. PCA1 promotes the nuclear translocation of Nrf2 by reducing the expression of its inhibitor, Keap1.[1][2] In the nucleus, Nrf2 induces the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory functions.[1][2]
The following diagram illustrates the activation of the Nrf2/HO-1 pathway by this compound.
Caption: this compound's activation of the Nrf2/HO-1 pathway.
Experimental Protocols
This section provides a general framework for the key experiments cited in the literature to investigate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.[1][2]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
ELISA for Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Western Blot Analysis
-
Purpose: To determine the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.
-
Procedure:
-
Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of proteins such as IκB-α, IKKα/β, p65, JNK, p38, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence for NF-κB Translocation
-
Purpose: To visualize the nuclear translocation of the NF-κB p65 subunit.
-
Procedure:
-
Cells are grown on coverslips and subjected to the desired treatments.
-
Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
After blocking, cells are incubated with a primary antibody against the p65 subunit.
-
A fluorescently labeled secondary antibody is then applied.
-
The cell nuclei are counterstained with DAPI.
-
The localization of p65 is observed using a fluorescence microscope.
-
The following diagram outlines a typical experimental workflow for studying the anti-inflammatory effects of this compound.
Caption: A generalized experimental workflow.
Other Potential Mechanisms
Beyond the well-defined pathways, this compound may also exert its anti-inflammatory effects through other mechanisms:
-
NLRP3 Inflammasome Inhibition: Some studies on procyanidins suggest they can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[9][10][11][12]
-
Reduction of Reactive Oxygen Species (ROS): PCA1 has been shown to inhibit the production of intracellular ROS, which are known to act as second messengers in inflammatory signaling.[1][2]
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory and antioxidant potential by modulating the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways. The collective evidence strongly supports its development as a potential therapeutic agent for the management of inflammatory diseases. Future research should focus on in vivo studies to validate these in vitro findings and to assess the bioavailability and safety profile of PCA1. Furthermore, elucidating the precise molecular interactions between PCA1 and its protein targets will be crucial for optimizing its therapeutic efficacy. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising natural compound.
References
- 1. This compound Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procyanidin B2 inhibits NLRP3 inflammasome activation in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proanthocyanidins suppress NLRP3 inflammasome and M1 macrophage polarization to alleviate severe acute pancreatitis in mice [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Procyanidin A1: A Technical Guide to its Anti-Aging and Senescence-Modulating Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells contributes to tissue dysfunction and chronic inflammation. Procyanidin A1 (PC A1), a natural polyphenolic compound found in sources such as peanut skin, has emerged as a promising agent in the field of geroscience. This technical guide provides an in-depth analysis of the anti-aging properties of this compound, with a specific focus on its effects on cellular senescence. It details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for replication and further investigation, and visualizes the complex signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
This compound is an A-type proanthocyanidin dimer, a class of flavonoids known for their potent antioxidant properties. Recent research has highlighted its potential to extend lifespan and mitigate the detrimental effects of cellular senescence. Studies have demonstrated that this compound can alleviate senescence induced by genotoxic stress, enhance resistance to oxidative stress, and induce autophagy, a cellular recycling process crucial for maintaining cellular health.[1][2][3] This guide synthesizes the current understanding of this compound's bioactivity against cellular senescence.
Quantitative Effects of this compound on Cellular Senescence
The efficacy of this compound in ameliorating cellular senescence has been quantified in various in vitro models. The following tables summarize key data from studies on etoposide-induced senescence in PC12 and NIH/3T3 cell lines.[1][2]
Table 1: Effect of this compound on Cell Viability in Etoposide-Induced Senescent PC12 Cells [1][2]
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100.0 |
| Etoposide (7.5 µM) | - | ~50.0 |
| PC A1 + Etoposide | 1 | ~60.0 |
| PC A1 + Etoposide | 3 | ~70.0 |
| PC A1 + Etoposide | 10 | ~80.0 |
| PC A1 + Etoposide | 30 | ~85.0 |
Table 2: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity [1][2]
| Cell Line | Treatment Group | Concentration (µM) | SA-β-gal Positive Cells (%) |
| PC12 | Etoposide (7.5 µM) | - | ~60.0 |
| PC12 | PC A1 + Etoposide | 10 | ~30.0 |
| NIH/3T3 | Etoposide (0.3 µM) | - | ~70.0 |
| NIH/3T3 | PC A1 + Etoposide | 30 | ~40.0 |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Levels [1][2]
| Cell Line | Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| PC12 | Etoposide (7.5 µM) | - | ~250.0 |
| PC12 | PC A1 + Etoposide | 10 | ~150.0 |
| NIH/3T3 | Etoposide (0.3 µM) | - | ~200.0 |
| NIH/3T3 | PC A1 + Etoposide | 30 | ~125.0 |
Table 4: Effect of this compound on the Senescence Marker p21 [1]
| Cell Line | Treatment Group | Concentration (µM) | Relative p21 Expression |
| NIH/3T3 | Etoposide (0.3 µM) | - | Increased |
| NIH/3T3 | PC A1 + Etoposide | 30 | Reduced |
Signaling Pathways Modulated by this compound
This compound exerts its anti-senescence effects through the modulation of several key signaling pathways. The primary mechanisms identified are the inhibition of the PI3K/Akt pathway, leading to the downstream modulation of mTOR, and the induction of autophagy. Furthermore, its influence on the p53/p21 axis and potential activation of SIRT1 are critical to its mode of action.
PI3K/Akt/mTOR Pathway and Autophagy Induction
This compound has been shown to inhibit the phosphorylation of key components of the PI3K/Akt signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is linked to cellular senescence. By dampening PI3K/Akt signaling, this compound can influence the downstream mammalian target of rapamycin (mTOR) pathway, a critical regulator of cellular metabolism and autophagy.[1][4] Inhibition of the mTOR pathway is a known mechanism for inducing autophagy, a catabolic process that degrades and recycles cellular components, which is essential for clearing damaged organelles and protein aggregates that accumulate in senescent cells.[1] The induction of autophagy by this compound has been confirmed by the observation of increased autophagic vacuoles and modulation of autophagy-related proteins.[1]
References
- 1. This compound from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Procyanidin A1: A Technical Guide to its Role in Protein Kinase C Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin A1, a naturally occurring A-type proanthocyanidin dimer, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of the role of this compound as an inhibitor of Protein Kinase C (PKC), a crucial family of enzymes involved in a myriad of cellular signaling pathways. This document summarizes the current understanding of its inhibitory effects, presents available quantitative data, details relevant experimental protocols for assessing PKC inhibition, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and Protein Kinase C
This compound is a flavonoid polymer found in various plant sources, including peanut skins, litchi pericarp, and Rhododendron spiciferum.[1][2] It is composed of (epi)catechin units linked by a characteristic A-type bond. Protein Kinase C represents a family of serine/threonine kinases that are critical mediators in signal transduction, controlling fundamental cellular processes such as proliferation, differentiation, apoptosis, and secretion. PKC isoforms are broadly classified into three groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs), distinguished by their requirements for activation. Dysregulation of PKC activity has been implicated in numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions, making PKC isoforms attractive therapeutic targets.
The inhibitory potential of procyanidins on PKC activity has been an area of active research. This compound, in particular, has been shown to modulate cellular processes that are known to be downstream of PKC activation.[3][4][5][6]
Quantitative Data on this compound Inhibition
While direct IC50 values of this compound specifically against isolated PKC isoforms are not extensively reported in the public domain, its inhibitory effect on cellular processes involving PKC has been quantified.
| Biological Effect | Cell Line | Parameter | Value | Reference |
| Inhibition of antigen-stimulated degranulation | RBL-2H3 | IC50 | 20.3 µM | [7][8] |
| Inhibition of PMA-induced degranulation | RBL-2H3 | - | Inhibited | [7] |
| Inhibition of DTBHQ-induced degranulation | RBL-2H3 | - | Inhibited | [7] |
PMA (Phorbol-12-myristate-13-acetate) is a direct activator of conventional and novel PKC isoforms. DTBHQ (2,5,-di(tert-butyl)-1,4-hydroquinone) induces calcium influx, which is involved in PKC activation.
Signaling Pathways
This compound is understood to inhibit degranulation at a point downstream of Protein Kinase C (PKC) activation or calcium influx from internal stores.[3][4][5][6][7] The precise molecular interaction with PKC isoforms is a subject of ongoing investigation. The following diagram illustrates the proposed point of intervention of this compound in a generalized PKC signaling pathway leading to cellular responses like degranulation.
Caption: this compound's role in a generalized PKC signaling pathway.
Experimental Protocols for Assessing PKC Inhibition
Several methods can be employed to determine the inhibitory effect of this compound on PKC activity. These range from in vitro kinase assays using purified enzymes to cell-based assays measuring downstream events.
In Vitro PKC Kinase Activity Assay (Radioactive)
This traditional method measures the transfer of a radiolabeled phosphate from ATP to a specific PKC substrate.
Principle: The assay quantifies the incorporation of ³²P from [γ-³²P]ATP into a PKC-specific substrate peptide. The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP and quantified by scintillation counting.
Materials:
-
Purified PKC isoforms
-
This compound
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
Mg²⁺/ATP cocktail
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the substrate cocktail, inhibitor cocktail (or ADB for control), and lipid activator in a microcentrifuge tube.
-
Add the purified PKC enzyme preparation to the tube.
-
Initiate the reaction by adding the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity retained on the paper using a scintillation counter.
-
Perform control reactions without the enzyme (blank) and without the inhibitor (positive control).
-
Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the positive control.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | PKC | Calcium Channel | LDL | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound | CAS:103883-03-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. targetmol.cn [targetmol.cn]
Procyanidin A1: A Comprehensive Technical Guide on its Discovery, History, and Scientific Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin A1, an A-type proanthocyanidin dimer, has emerged as a significant natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound research, detailing its chemical structure, natural abundance, and the evolution of extraction and analytical techniques. Furthermore, this document elucidates the key experimental protocols for its isolation and characterization and summarizes its multifaceted biological effects through a review of significant preclinical and clinical studies. Particular emphasis is placed on its modulation of critical cellular signaling pathways, which are visually represented through detailed diagrams. Quantitative data from various studies are compiled into structured tables to facilitate comparison and analysis, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Perspective
Proanthocyanidins, a class of polyphenolic compounds, were first discovered in 1947 by Jacques Masquelier, who also developed methods for their extraction from pine bark and grape seeds.[1] this compound is a specific A-type proanthocyanidin, a dimer composed of (epi)catechin units.[2] A-type procyanidins are characterized by a unique double linkage between the flavan-3-ol units, consisting of a C4-C8 or C4-C6 bond and an additional ether bond.[3][4] This structural feature distinguishes them from the more common B-type procyanidins, which only possess a single C-C bond.[5]
The first identification of this compound [epicatechin-(4β-8, 2β-O-7)-catechin] in litchi pericarp was a significant milestone, achieved through the use of nuclear magnetic resonance (NMR).[6] Subsequent research has identified this compound in a variety of other natural sources, including peanut skins, cranberries, and cinnamon.[7][8] The unique structure of this compound has been a subject of interest, with studies focusing on its chemical synthesis and conversion from B-type procyanidins through radical oxidation.[9] The history of this compound research reflects a growing appreciation for its potential health benefits, leading to more sophisticated methods for its extraction, purification, and biological characterization.
Chemical Structure and Properties
This compound is a dimer consisting of an epicatechin and a catechin unit.[10] The defining feature of its structure is the A-type linkage, which involves a C4β→C8 bond and a C2β→O→C7 ether bond between the two flavan-3-ol monomers.[6] This double linkage imparts a more rigid and stable structure compared to its B-type counterparts.[11]
Key Structural Features:
-
Monomeric Units: Epicatechin and Catechin
-
Linkage Type: A-type [epicatechin-(2β→7,4β→8)-catechin][10]
-
Molecular Formula: C₃₀H₂₄O₁₂[12]
The structural elucidation of this compound has been accomplished through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][12] These methods have been crucial in confirming the stereochemistry and the precise nature of the interflavan linkages.[5][12]
Natural Sources of this compound
This compound is found in a variety of plant-based foods and botanicals. The concentration of this compound can vary significantly depending on the plant species, part of the plant, and processing methods.
| Natural Source | Plant Part | Reference |
| Litchi ( Litchi chinensis ) | Pericarp (Peel) | [6][13] |
| Peanut ( Arachis hypogaea ) | Skin | [7][8] |
| Cranberry ( Vaccinium macrocarpon ) | Fruit | [7] |
| Cinnamon ( Cinnamomum spp.) | Bark | [7] |
| Rhododendron ( Rhododendron formosanum ) | Leaves | [12][14] |
| Cocoa ( Theobroma cacao ) | Beans | [1] |
Methodologies: Extraction, Isolation, and Analysis
The extraction and purification of this compound from its natural sources are critical steps for its study. A variety of techniques have been developed and optimized to achieve high purity and yield.
Extraction Protocols
The choice of extraction method depends on the source material and the desired scale of production. Both conventional and modern techniques are employed.
-
Conventional Methods: Maceration and percolation using solvents like aqueous acetone or methanol have been traditionally used.[15][16] Acidified solvents are often preferred as they can improve the stability and release of polyphenols.[3]
-
Modern Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are more recent methods that offer advantages such as reduced extraction time and lower solvent consumption.[4][15]
A general workflow for the extraction of procyanidins is outlined below.
Caption: Generalized workflow for the extraction of procyanidins.
Isolation and Purification
Following extraction, chromatographic techniques are essential for the isolation and purification of this compound.
-
Column Chromatography: Open column chromatography using resins like Sephadex LH-20 or Toyopearl HW-40S is often used for initial fractionation.[6][16]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with C18 columns is the most common method for the final purification and quantification of this compound.[5][17] Normal-phase HPLC has also been utilized for separating procyanidins based on their degree of polymerization.[18]
Analytical Techniques for Structure Elucidation
The definitive identification and structural characterization of this compound rely on sophisticated analytical methods.
-
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy are indispensable for determining the precise chemical structure, including the stereochemistry and linkage positions.[12][18]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight and fragmentation patterns, which are characteristic of A-type procyanidins.[5][11]
Biological Activities and Therapeutic Potential
This compound has been shown to possess a wide array of biological activities, making it a compound of significant interest for its potential health benefits.
| Biological Activity | In Vitro/In Vivo Model | Key Findings | Reference(s) |
| Antioxidant | DPPH radical-scavenging assay, CUPRAC assay | Pronounced antioxidant activity, though B-type procyanidins showed higher activity in some assays. | [12][14] |
| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Alleviates inflammatory response by modulating NF-κB, MAPK, and Nrf2/HO-1 pathways. | [3] |
| Anticancer | Colorectal cancer cells | Can impede cancer cell growth via the Akt kinase pathway. | [2] |
| Antiallergic | RBL-2H3 cells, Ovalbumin-immunized mice | Inhibits degranulation and suppresses serum IgE and IgG1 levels. | [19][20] |
| Anti-aging | K6001 yeast, PC12 cells | Extends replicative lifespan and alleviates cellular senescence through antioxidative stress and autophagy induction. | [8] |
| Antibacterial | Staphylococcus aureus | Moderate antimicrobial activity with an MIC value of 64 µg/mL. | [12] |
| Cardioprotective | Adults with moderately elevated blood pressure | A 4-week intervention with an apple procyanidin extract did not significantly change blood pressure or other cardiometabolic biomarkers. | [21] |
| Cholesterol-lowering | In vitro cholesterol micelle degradation | Degrades cholesterol micelles, suggesting a potential role in lowering cholesterol. | [22] |
Involvement in Cellular Signaling Pathways
A significant body of research has focused on elucidating the molecular mechanisms underlying the biological effects of this compound. It has been shown to modulate several key cellular signaling pathways.
Anti-inflammatory Signaling
This compound exerts its anti-inflammatory effects by targeting multiple signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to inhibit the activation of NF-κB and MAPK pathways, which are central to the inflammatory response. Concurrently, it activates the Nrf2/HO-1 pathway, a critical regulator of the antioxidant defense system.[3]
Caption: this compound's modulation of inflammatory signaling pathways.
Nrf2/Keap1 Antioxidant Pathway
This compound has been shown to alleviate cellular damage by activating the Nrf2 signaling pathway. It can interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the expression of antioxidant proteins, thereby protecting cells from oxidative stress.[23]
Caption: Activation of the Nrf2/Keap1 pathway by this compound.
Conclusion and Future Directions
The journey of this compound from its initial discovery to its current status as a promising bioactive compound has been marked by significant advancements in analytical chemistry and pharmacology. Its unique A-type structure confers distinct properties that continue to be an active area of research. While in vitro and preclinical studies have demonstrated a wide range of beneficial effects, including antioxidant, anti-inflammatory, and anti-aging properties, further investigation is required.
Future research should focus on several key areas:
-
Bioavailability and Metabolism: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for translating its potential health benefits to humans.
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are needed to validate the therapeutic efficacy of this compound for specific health conditions. The results of a trial on its effects on blood pressure highlight the need for more clinical evidence.[21]
-
Mechanism of Action: While several signaling pathways have been identified, the precise molecular targets of this compound and the full extent of its mechanism of action require further elucidation.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other phytochemicals or therapeutic agents could open up new avenues for its application.
References
- 1. Proanthocyanidin - Wikipedia [en.wikipedia.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A-type proanthocyanidin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Ion Mobility-Mass Spectrometry for the Separation and Analysis of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction Techniques of Procyanidins | Encyclopedia MDPI [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. WO2007004659A1 - Method for procyanidin analysis - Google Patents [patents.google.com]
- 18. Isolation and structural elucidation of some procyanidins from apple by low-temperature nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. This compound | PKC | Calcium Channel | LDL | TargetMol [targetmol.com]
- 21. Lack of acute or chronic effects of epicatechin-rich and procyanidin-rich apple extracts on blood pressure and cardiometabolic biomarkers in adults with moderately elevated blood pressure: a randomized, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. cdn.sciengine.com [cdn.sciengine.com]
Procyanidin A1: An In-Depth Technical Guide on Its Role in Traditional Medicine and Ethnobotany
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin A1, an A-type proanthocyanidin dimer, is a significant bioactive compound found in a variety of plants utilized in traditional medicine across different cultures. Its ethnobotanical applications are largely attributed to its potent anti-inflammatory, antioxidant, and wound-healing properties. This technical guide provides a comprehensive overview of this compound, focusing on its presence in traditional medicinal plants, the experimental protocols for its study, and the underlying signaling pathways mediating its therapeutic effects. Quantitative data is summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Ethnobotanical Significance and Traditional Uses of this compound-Containing Plants
This compound has been identified in several plants with a rich history of use in traditional medicine. These ethnobotanical sources are valued for their therapeutic properties, which modern scientific research is beginning to attribute, in part, to their procyanidin content.
-
Litchi Pericarp (Litchi chinensis): In traditional Chinese medicine, the pericarp of the litchi fruit is not discarded but is used for its hemostatic and acesodyne (pain-relieving) functions[1]. It is a well-documented source of A-type procyanidins, including this compound[1][2].
-
Ephedra sinica (Ma Huang): The stems of Ephedra sinica are a cornerstone of traditional Chinese medicine, primarily used for treating asthma, coughs, and as a diaphoretic[3][4]. While the alkaloids like ephedrine are the most well-known constituents, the stems also contain a significant amount of proanthocyanidins, including A-type dimers, which may contribute to its overall therapeutic profile[3][5]. The roots of Ephedra sinica are also used traditionally and have been found to contain A-type dimeric proanthocyanidins[5].
-
Rhododendron formosanum: This plant is endemic to Taiwan and its leaves have been a subject of research for their bioactive compounds[6][7][8]. Ethnobotanical studies of the Rhododendron genus in other regions have documented the use of leaves and flowers for treating a variety of ailments, including inflammation, diarrhea, and wounds[9][10][11]. The leaves of Rhododendron formosanum have been confirmed to contain this compound[6][7][8].
-
Peanut Skin (Arachis hypogaea): Often considered a waste product, peanut skins are rich in procyanidins, with a notable presence of A-type procyanidins[12][13]. While not a prominent feature in major traditional medicine systems, the recognition of its high antioxidant content is leading to its exploration as a source of nutraceuticals.
-
Cinnamon (Cinnamomum species): The bark of cinnamon trees has been a globally important spice and medicinal agent for centuries, used to treat a range of conditions including digestive and respiratory ailments[14][15]. Cinnamon bark is known to contain procyanidins, including both A-type and B-type linkages[14][15]. Its traditional use in wound healing is also documented[1][2][16][17][18].
Quantitative Analysis of this compound in Ethnobotanical Sources
The concentration of this compound can vary significantly between plant species and even within different parts of the same plant. The following table summarizes available quantitative data. It is important to note that specific quantification of this compound is not always available in the literature; in such cases, data on total proanthocyanidins or A-type proanthocyanidins are provided as a relevant indicator of its potential presence and abundance.
| Plant Source | Plant Part | Compound Quantified | Concentration | Reference(s) |
| Litchi chinensis | Pericarp | Total Procyanidins | 99.24 ± 2.01% (compared to grape seed procyanidin standard) | [1][17] |
| Ephedra sinica | Stems | A-type proanthocyanidins | Present (specific concentration for this compound not available) | [3][5] |
| Rhododendron formosanum | Leaves | This compound | Isolated and identified (specific concentration in crude extract not provided) | [6][7][8] |
| Cinnamomum burmannii | Bark | Proanthocyanidins | 531.9 mg/g of aqueous extract | [19] |
| Cinnamomum species | Bark | Proanthocyanidins (condensed tannins) | High levels present |
Experimental Protocols
Extraction and Isolation of this compound from Litchi Pericarp
This protocol is adapted from methodologies described for the extraction and purification of procyanidins from litchi pericarp[1][17].
Workflow for Extraction and Isolation of this compound
Caption: Workflow for the extraction and isolation of this compound from litchi pericarp.
-
Extraction: Fresh litchi pericarp is torn into small pieces and extracted with 70% (v/v) aqueous ethanol at 50°C for 2 hours. This process is repeated twice[1][17].
-
Filtration and Concentration: The extracts are combined and filtered under reduced pressure. The ethanol is removed from the filtrate using a rotary evaporator at 40°C under vacuum[1][17].
-
Initial Purification: The resulting aqueous solution is loaded onto an AB-8 macroporous resin column. After washing with water to remove sugars and other polar compounds, the procyanidins are eluted with 70% ethanol[1].
-
Fractionation: The concentrated procyanidin-rich fraction is then subjected to Sephadex LH-20 column chromatography, with a gradient of methanol in water used for elution to separate oligomeric procyanidins.
-
Final Purification: Fractions containing this compound, as identified by analytical HPLC, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Quantification of this compound by HPLC-FLD
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), a sensitive method for procyanidin analysis.
-
Sample Preparation: A known amount of the dried plant extract is dissolved in a suitable solvent, typically a mixture of methanol and water, and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of around 1 mL/min is standard.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C[10].
-
Fluorescence Detection: Excitation and emission wavelengths are set to maximize the signal for procyanidins, for example, an excitation wavelength of 230 nm and an emission wavelength of 321 nm.
-
-
Quantification: A calibration curve is generated using a certified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
In Vitro Anti-inflammatory Activity Assay in RAW264.7 Macrophages
This protocol is based on studies investigating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[6][16][18].
Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.
-
Cell Culture: RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a period, typically 24 hours, to allow for the inflammatory response to develop.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent[6].
-
Pro-inflammatory Cytokines: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key proteins in the inflammatory signaling pathways (e.g., NF-κB, MAPKs) by Western blotting.
In Vivo Wound Healing Model
This protocol is adapted from a study on the wound healing effects of Procyanidin B2 in diabetic mice and is a representative model for assessing the in vivo efficacy of procyanidins.
-
Animal Model: Diabetic mice (e.g., induced by streptozotocin) are often used as they exhibit impaired wound healing, providing a robust model to observe therapeutic effects. Non-diabetic mice can also be used for general wound healing studies.
-
Wound Creation:
-
The mice are anesthetized, and the dorsal area is shaved.
-
A full-thickness dermal wound is created using a sterile biopsy punch (e.g., 8 mm diameter).
-
-
Treatment: The wound is topically treated with a formulation containing this compound (e.g., a gel or ointment) daily. A control group receives the vehicle without this compound.
-
Wound Closure Measurement: The wound area is photographed at regular intervals (e.g., days 0, 3, 7, 10, and 14). The percentage of wound closure is calculated using image analysis software.
-
Histological Analysis: At the end of the study, the wound tissue is excised, fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining can be used to evaluate collagen deposition.
-
Biochemical Analysis: The wound tissue can be homogenized to measure the levels of hydroxyproline (an indicator of collagen content) and pro-inflammatory cytokines.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory and antioxidant effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway at multiple points.
This compound inhibits the LPS-induced inflammatory response by:
-
Inhibiting the phosphorylation of IKKα/β.
-
Blocking the degradation of IκBα, the inhibitory protein of NF-κB.
-
Suppressing the nuclear translocation of the p65 subunit of NF-κB.
This ultimately leads to a decrease in the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and iNOS.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound has been demonstrated to suppress the activation of key MAPKs.
MAPK Signaling Pathway Inhibition by this compound
Caption: this compound suppresses the phosphorylation of key MAPKs.
This compound attenuates the inflammatory response by inhibiting the phosphorylation of:
-
c-Jun N-terminal kinases (JNK1/2).
-
p38 MAPK.
-
Extracellular signal-regulated kinases (ERK1/2).
By suppressing the activation of these MAPKs, this compound reduces the downstream activation of transcription factors that promote the expression of inflammatory mediators.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a major cellular defense mechanism against oxidative stress. This compound has been shown to activate this protective pathway[16].
Nrf2/HO-1 Signaling Pathway Activation by this compound
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
This compound enhances the cellular antioxidant defense by:
-
Promoting the dissociation of Nrf2 from its inhibitor, Keap1[16].
-
Facilitating the translocation of Nrf2 into the nucleus.
-
Increasing the expression of the antioxidant enzyme HO-1[16].
This activation of the Nrf2/HO-1 pathway helps to mitigate the oxidative stress associated with inflammation.
Conclusion
This compound is a promising bioactive compound with a strong foundation in traditional medicine. Its well-documented anti-inflammatory and antioxidant properties, mediated through the modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways, provide a scientific basis for its ethnobotanical uses. The detailed experimental protocols and compiled quantitative data presented in this guide offer a valuable resource for further research and development of this compound as a potential therapeutic agent. Future studies should focus on obtaining more precise quantitative data of this compound in various traditional medicinal plants and conducting more in vivo studies to fully elucidate its therapeutic potential, particularly in the context of wound healing and inflammatory diseases.
References
- 1. Honey and Cinnamon: A Powerful Remedy or a Big Myth? [healthline.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Screening of Proanthocyanidins from the Roots of Ephedra sinica Stapf and its Preventative Effects on Dextran-Sulfate-Sodium-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. envirobiotechjournals.com [envirobiotechjournals.com]
- 9. Rhododendron Uses and Distribution of this Knowledge within Ethnic Groups in Northwest Yunnan Province, China [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamon: A Multifaceted Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunosuppressive Effects of A-Type Procyanidin Oligomers from Cinnamomum tamala - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alliedacademies.org [alliedacademies.org]
- 15. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 16. Determination of the effects of cinnamon bark fractions on Candida albicans and oral epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanobioletters.com [nanobioletters.com]
- 18. Procyanidin B2 improves endothelial progenitor cell function and promotes wound healing in diabetic mice via activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nano formulated proanthocyanidins as an effective wound healing component - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Isolation of Procyanidin A1 from Peanut Skins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procyanidin A1 is an A-type proanthocyanidin dimer found in various plant sources, notably in high concentrations in peanut (Arachis hypogaea) skins.[1] As a potent antioxidant and anti-inflammatory agent, this compound is of significant interest for its therapeutic potential in addressing oxidative stress-related conditions and inflammatory diseases.[2][3] It has been shown to modulate key cellular signaling pathways, including the NF-κB and Nrf2 pathways, highlighting its potential in drug development.[3][4] This document provides a detailed protocol for the extraction, purification, and isolation of this compound from peanut skins, a readily available and cost-effective raw material.[5]
Experimental Protocols
Part 1: Preparation of Raw Material
-
Source Material: Obtain raw peanut skins, a common byproduct of the peanut processing industry.
-
Drying: Dry the peanut skins at a temperature not exceeding 40°C to prevent thermal degradation of phenolic compounds. A food dehydrator or a vacuum oven can be used.
-
Milling: Grind the dried peanut skins into a fine powder (e.g., 40-60 mesh size) using a laboratory mill to increase the surface area for efficient extraction.
-
Defatting (Optional but Recommended): To remove lipids that can interfere with subsequent purification steps, defat the peanut skin powder by Soxhlet extraction or maceration with n-hexane for 6-8 hours.[6][7][8] Air-dry the defatted powder to remove residual hexane.
Part 2: Extraction of Crude Proanthocyanidins
This protocol utilizes an acidified aqueous acetone solution, which is highly effective for extracting A-type procyanidins.[9]
-
Solvent Preparation: Prepare the extraction solvent consisting of acetone, water, and acetic acid in a ratio of 70:29.5:0.5 (v/v/v).[9]
-
Extraction:
-
Combine the defatted peanut skin powder with the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v) (e.g., 50 g of powder in 1 L of solvent).
-
Sonicate the mixture for 10-15 minutes at room temperature.[8][9]
-
Agitate the mixture on a shaker at room temperature for 12 hours, protected from light.[9]
-
-
Filtration and Concentration:
-
Centrifuge the mixture at approximately 3500 x g for 10 minutes to pellet the solid residue.[9]
-
Collect the supernatant. Repeat the extraction process on the residue one more time and combine the supernatants.[9]
-
Concentrate the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.
-
-
Liquid-Liquid Partitioning:
-
Partition the resulting aqueous concentrate with an equal volume of ethyl acetate to remove non-polar compounds and some saccharides.[6][7] Discard the ethyl acetate phase.
-
The remaining aqueous phase contains the crude proanthocyanidin extract. Lyophilize or gently evaporate the water to obtain a dry powder.
-
Part 3: Chromatographic Purification and Isolation
This multi-step purification process is designed to separate this compound from other phenolic compounds.
-
Initial Fractionation (Sephadex LH-20 Column Chromatography):
-
Column Packing: Swell Sephadex LH-20 resin in ethanol and pack it into a glass column. Equilibrate the column with the starting mobile phase (e.g., 100% methanol or ethanol).[6][7]
-
Sample Loading: Dissolve the crude extract powder in a minimal volume of the mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of aqueous methanol or ethanol (e.g., 20% methanol, 70% methanol, followed by 70% aqueous acetone).[6][7] A-type procyanidin oligomers are typically found in the methanol fractions.[6][7]
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions rich in this compound. Combine the target fractions and concentrate them to dryness.
-
-
Intermediate Purification (Optional - Open Column ODS Chromatography):
-
Final Isolation (Preparative Reversed-Phase HPLC):
-
System: Use a preparative HPLC system equipped with a suitable C18 or Phenyl column.[2]
-
Sample Preparation: Dissolve the enriched fraction from the previous step in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatography: Elute the sample using a gradient of methanol or acetonitrile in water (often with a small percentage of formic or acetic acid to improve peak shape).
-
Collection: Collect the peak corresponding to the retention time of this compound, guided by an analytical chromatogram of a standard if available.
-
Purity Check: Re-inject a small amount of the collected fraction into an analytical HPLC system to confirm purity. Repeat the preparative HPLC step if necessary.
-
Final Product: Lyophilize the pure fraction to obtain this compound as a colorless solid.[2]
-
Data Presentation
Table 1: Representative Yields at Various Stages of this compound Isolation
| Stage of Isolation | Starting Material | Typical Yield | Reference |
| Crude Peanut Skin Extract (PSE) | Dry Peanut Skins | ~21.8% (w/w) | [9] |
| Total Proanthocyanidins in PSE | Crude PSE Powder | ~12.1% - 17% (w/w) | [6][7][9] |
| Enriched Fraction (Post-Column) | Crude PSE Powder (1 g) | 348.1 mg | [2] |
| Pure this compound | Enriched Fraction (348.1 mg) | 3 mg | [2] |
Table 2: Example Conditions for HPLC Purification
| Parameter | Intermediate Purification[2] | Final Purification[2] |
| HPLC System | Preparative HPLC | Preparative HPLC |
| Column | Develosil ODS-UG-5 (10 x 250 mm) | Supersil Phenyl (10 x 200 mm) |
| Mobile Phase | Isocratic: 18% Methanol in Water | Isocratic: 20% Methanol in Water |
| Flow Rate | 3 mL/min | 3 mL/min |
| Detection | 280 nm | 280 nm |
| Typical Retention Time | ~75 min | ~16 min |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: this compound inhibits the NF-κB inflammatory pathway.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction [mdpi.com]
- 3. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological functions of proanthocyanidin and its application in pig production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Phenolic Fraction from Peanut (Arachis hypogaea L.) By-product: Innovative Extraction Techniques and New Encapsulation Trends for Its Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peanut skin polyphenols inhibit proliferation of leukemia cells in vitro, and its A‐type procyanidins selectively pass through a Caco‐2 intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Procyanidin A1 using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin A1 is a type-A proanthocyanidin dimer, a class of polyphenolic compounds found in various plant sources, including peanuts, cranberries, and cinnamon.[1][2] These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties.[3][4][5] The purification of this compound from complex plant extracts is a critical step for its structural elucidation, pharmacological evaluation, and potential use as a therapeutic agent. Column chromatography is a fundamental and widely used technique for the isolation and purification of this compound. This document provides detailed application notes and protocols for the purification of this compound using various column chromatography techniques.
Data Presentation: Comparison of Chromatographic Methods
The selection of a chromatographic method for this compound purification depends on the desired scale, purity, and the nature of the starting material. Below is a summary of commonly employed techniques with typical parameters.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Separation Principle | Advantages | Disadvantages |
| Normal-Phase HPLC | Silica, Diol | Hexane/Methanol/Ethyl Acetate; Dichloromethane/Methanol/Formic Acid/Water | Adsorption, based on polarity. Oligomers elute with increasing degree of polymerization.[6][7][8] | Good separation of oligomers based on their degree of polymerization.[7][8] | Use of hazardous chlorinated solvents, potential for irreversible adsorption.[7] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with acid modifier (e.g., acetic acid, formic acid) | Partitioning, based on hydrophobicity. | High resolution and efficiency, widely available stationary phases.[6] | May not be ideal for separating oligomers of the same degree of polymerization. |
| Size-Exclusion Chromatography (SEC) | Sephadex LH-20, Toyopearl | Ethanol, Acetone/Water, often with additives like urea.[9][10][11] | Separation based on molecular size.[9][11] | Effective for separating polymers from oligomers and monomers.[9] | Low resolution for compounds with similar molecular weights.[9] |
| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning | Ethyl Acetate/Isopropanol/Water; Ethyl Acetate/n-Butanol/Water | Partitioning between two immiscible liquid phases.[12] | No solid support, minimizing irreversible adsorption and sample loss, high sample loading capacity.[7][12] | Can be less efficient for complex mixtures compared to HPLC. |
Experimental Protocols
The following protocols are generalized methodologies based on published literature for the purification of procyanidins, including A-type dimers like this compound. Researchers should optimize these protocols based on their specific starting material and available equipment.
Protocol 1: Preparative Normal-Phase HPLC for this compound Isolation
This protocol is adapted from methods used for the separation of procyanidin oligomers.[7][8]
1. Sample Preparation:
-
Start with a crude plant extract enriched in procyanidins. This can be obtained by extracting the plant material (e.g., peanut skins) with a solvent like 70% acetone or methanol, followed by partitioning against hexane to remove lipids.
-
The crude extract is then often pre-purified using low-pressure column chromatography on Sephadex LH-20 or a similar resin to remove polymeric procyanidins and other classes of compounds.[10]
-
Dissolve the enriched procyanidin fraction in the initial mobile phase for injection.
2. Chromatographic Conditions:
-
Column: Diol or Silica preparative column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile/Acetic Acid (98:2, v/v).[13]
-
Mobile Phase B: Methanol/Water/Acetic Acid (95:3:2, v/v/v).[13]
-
Flow Rate: 5-20 mL/min, depending on the column dimensions.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: Linear gradient from 10% to 30% B
-
15-25 min: Linear gradient from 30% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 10% B and equilibrate for the next injection.
-
-
Detection: UV at 280 nm and/or Fluorescence (Excitation: 276 nm, Emission: 316 nm).[13]
-
Fraction Collection: Collect fractions corresponding to the elution time of dimeric procyanidins. The identity and purity of this compound in the collected fractions should be confirmed by analytical HPLC and Mass Spectrometry (MS).
Protocol 2: Multi-Step Purification using Size-Exclusion and Reversed-Phase Chromatography
This protocol combines two chromatographic techniques for higher purity.
Step 1: Size-Exclusion Chromatography (SEC)
1. Sample Preparation:
-
Prepare the crude extract as described in Protocol 1.
2. Chromatographic Conditions:
-
Column: Sephadex LH-20 or Toyopearl HW-40F.[11]
-
Mobile Phase: Ethanol or Acetone/Water (e.g., 6:4 v/v) with 8M urea to minimize adsorption.[11]
-
Flow Rate: 1-5 mL/min.
-
Detection: UV at 280 nm.
-
Fraction Collection: Collect fractions based on the elution profile. Oligomeric procyanidins will elute after the polymeric fraction.
Step 2: Reversed-Phase HPLC (RP-HPLC)
1. Sample Preparation:
-
Pool the oligomer-rich fractions from SEC and evaporate the solvent under reduced pressure.
-
Redissolve the residue in the initial mobile phase for RP-HPLC.
2. Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic or Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic or Acetic Acid.
-
Flow Rate: 10-20 mL/min.
-
Gradient Elution: Optimize the gradient to separate this compound from other dimers and monomers. A typical gradient might run from 5% to 40% B over 30-40 minutes.
-
Detection: UV at 280 nm.
-
Fraction Collection: Collect the peak corresponding to this compound. Confirm purity and identity using analytical methods.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways, contributing to its biological activities.[3][4]
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for this compound Purification
The general workflow for the purification of this compound from a plant source is depicted below.
Caption: General workflow for this compound purification.
Conclusion
The purification of this compound is a multi-step process that often requires the combination of different chromatographic techniques. The choice of the specific method will depend on the starting material, the required purity, and the scale of the purification. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and optimize their own purification strategies for this compound, enabling further investigation into its promising biological activities.
References
- 1. Ion Mobility-Mass Spectrometry for the Separation and Analysis of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Screening of Proanthocyanidins from the Roots of Ephedra sinica Stapf and its Preventative Effects on Dextran-Sulfate-Sodium-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fractionation of apple procyanidins by size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: Procyanidin A1 Cell-Based Assay for Anti-Inflammatory Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. The identification of novel anti-inflammatory agents is a key objective in drug discovery. Procyanidin A1 (PCA1), a type-A proanthocyanidin, has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed protocols for cell-based assays designed to screen and characterize the anti-inflammatory effects of this compound, primarily using the lipopolysaccharide (LPS)-stimulated macrophage model. Macrophage cell lines, such as RAW264.7, are widely used for in vitro anti-inflammatory drug screening because they produce high levels of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines when stimulated with LPS.[3][4]
Principle of the Assay
The assay is based on an in vitro model of inflammation where murine macrophage cells (RAW264.7) are stimulated with bacterial lipopolysaccharide (LPS). LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5] Activation of these pathways leads to the upregulation and release of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][6]
This compound is introduced to the cell culture prior to or concurrently with LPS stimulation. Its anti-inflammatory potential is quantified by its ability to inhibit the production of these inflammatory mediators. The mechanism of action is further elucidated by examining the phosphorylation status of key proteins within the NF-κB and MAPK signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. Upon LPS stimulation of macrophages, PCA1 has been shown to inhibit the NF-κB pathway by preventing the degradation of IκB-α and suppressing the nuclear translocation of the p65 subunit.[1][2] Concurrently, it suppresses the phosphorylation of key MAPK family members, including JNK, p38, and ERK.[1][2] PCA1 also upregulates the Nrf2/HO-1 pathway, which is involved in the antioxidant response, further mitigating oxidative stress associated with inflammation.[1][2]
Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.
Experimental Workflow
The general workflow for screening this compound involves several stages, from initial cell culture to specific endpoint assays. A crucial first step is to determine the non-cytotoxic concentration range of PCA1 to ensure that observed anti-inflammatory effects are not due to cell death.
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: RAW264.7 murine macrophage cell line
-
Reagents:
-
This compound (PCA1)
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent
-
ELISA kits for mouse TNF-α and IL-6
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p-JNK, anti-iNOS, anti-COX-2, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Enhanced Chemiluminescence (ECL) substrate
-
Protocol: Cell Culture and Maintenance
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
Protocol: Cell Viability (MTT) Assay
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 5-80 µM) for 24 hours.[4][7]
-
After treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol: LPS-Stimulation and PCA1 Treatment
-
Seed RAW264.7 cells in appropriate plates (e.g., 24-well or 6-well plates) and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of PCA1 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for the desired period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling protein analysis).
Protocol: Nitric Oxide (NO) Quantification (Griess Assay)
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol: Cytokine Measurement (ELISA)
-
Collect cell culture supernatants after treatment with PCA1 and LPS.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
Protocol: Western Blot Analysis
-
After treatment (typically shorter durations, e.g., 30-60 minutes for signaling proteins), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system. Use a loading control like β-actin or GAPDH to normalize the results.
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound (PCA1) on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Cells
| Treatment Group | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control | ~0% | ~0% | ~0% |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| LPS + PCA1 (20 µM) | Data Not Available | Data Not Available | Data Not Available |
| LPS + PCA1 (40 µM) | Data Not Available | Data Not Available | Data Not Available |
| LPS + PCA1 (80 µM) | Data Not Available | Data Not Available | Data Not Available |
Note: Specific quantitative data for this compound's effect on NO, TNF-α, and IL-6 in percentage terms were not available in the provided search results. Studies on the closely related Procyanidin A2 showed significant, concentration-dependent decreases in these mediators in the 20-80 µM range.[4] For example, PCA2 (80 µM) significantly decreased the release of IL-6, TNF-α, and PGE2 in LPS-induced RAW264.7 cells.[4]
Table 2: Effect of this compound on Key Inflammatory Proteins in LPS-stimulated RAW264.7 Cells
| Treatment Group | iNOS Protein Expression (relative to LPS) | COX-2 Protein Expression (relative to LPS) | p-p65 Nuclear Translocation (relative to LPS) | p-JNK Expression (relative to LPS) |
| Control | Undetectable/Low | Undetectable/Low | Low | Low |
| LPS (1 µg/mL) | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS + PCA1 | Decreased[1] | Decreased[3] | Suppressed[1] | Suppressed[1] |
Note: this compound has been shown to dramatically attenuate the production of iNOS and suppress the phosphorylation of JNK and the nuclear translocation of p65.[1] While this compound's isomer, PCA2, was shown to reduce COX-2 expression, PCA1 was reported to have no effect on COX-2 in one study.[4]
Conclusion
The described cell-based assays provide a robust and reproducible platform for screening and characterizing the anti-inflammatory properties of this compound. By quantifying its ability to inhibit key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways, researchers can effectively evaluate its therapeutic potential. These protocols are fundamental for pre-clinical assessment and can be adapted for screening other novel anti-inflammatory compounds.
References
- 1. This compound Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Procyanidin A2, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing a Stable Formulation for Procyanidin A1 Delivery
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Procyanidin A1, an A-type proanthocyanidin dimer, is a polyphenolic compound found in various plant sources, including peanut skins and cranberries.[1] It has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[2][3] However, the therapeutic application of this compound is often hampered by its inherent instability, poor water solubility, and low oral bioavailability.[4][5] Procyanidins are susceptible to degradation under various environmental conditions such as pH changes, heat, and light, which limits their efficacy.[4][6]
This document provides detailed application notes and protocols for developing a stable formulation for this compound delivery. It covers formulation strategies using liposomes and nanoparticles to enhance stability and bioavailability, along with protocols for characterization and evaluation of the formulations.
II. Formulation Strategies and Stability Data
The primary challenge in formulating this compound is its susceptibility to degradation. Encapsulation technologies offer a promising approach to protect the molecule from harsh environments and control its release.
Stability of this compound
Studies on proanthocyanidin dimers have shown that their stability is highly dependent on pH and temperature. Procyanidins are generally more stable in acidic conditions and degrade rapidly in neutral to alkaline environments. Increased temperature also accelerates degradation.
Table 1: Stability of Procyanidin Dimers under Various Conditions
| Condition | Procyanidin Type | Stability/Degradation | Reference |
| Gastric Phase (in vitro) | This compound | 70.38% remained | [4] |
| Intestinal Phase (in vitro) | This compound | Content decreased to 27.13% | [4] |
| pH < 4.0 | Proanthocyanidins | Generally more stable | [4] |
| Neutral to Alkaline pH | Proanthocyanidins | Unstable, rapid degradation | [4][7] |
| Temperature > 25°C | Proanthocyanidin dimers | Accelerated degradation kinetics | [4] |
| Storage at 4°C vs. 22°C vs. 35°C (in dark chocolate) | Procyanidins | Degradation rate (k) was 2.2 x 10⁻³/day at 4°C, 5.4 x 10⁻³/day at 22°C, and 7.8 x 10⁻³/day at 35°C | [8] |
Encapsulation Formulations
Liposomes and nanoparticles are effective delivery systems for enhancing the stability and bioavailability of procyanidins.
Table 2: Encapsulation Efficiency of Procyanidins in Different Formulations
| Formulation Type | Encapsulated Compound | Key Formulation Parameters | Encapsulation Efficiency (%) | Particle Size (nm) | Reference |
| Liposomes (Film Dispersion) | Oligomeric Procyanidins (OPC) from Lychee Pericarp | Cholesterol:Yolk Lecithin (1:15), OPC:Lecithin (1:30), 2% OPC load rate | 90.92 ± 0.47 | 80-100 | [9] |
| Liposomes (Thin-film Hydration) | Phenolic Compounds from Olive Mill Waste | Phosphatidylcholine/Cholesterol | Increased cholesterol improved retention | Not specified | [10] |
| Nanoparticles (Chitosan-Sodium Alginate) | Procyanidin B2-3′-O-gallate | Not specified | 93.5 | 160-201 | [11] |
III. Experimental Protocols
A. Formulation Protocols
This protocol is adapted from methods used for encapsulating other phenolic compounds.[10]
Materials:
-
This compound
-
Phosphatidylcholine (from soy or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) in a round-bottom flask using a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Add this compound to the lipid solution. The amount of this compound can be varied (e.g., 1-5% of the total lipid weight).
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature below 40°C to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The volume of PBS will determine the final concentration of the formulation.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to sonication (probe sonication for 5-10 minutes on ice, or bath sonication for 30-60 minutes).
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) for 10-20 passes.
-
Store the prepared liposomes at 4°C in the dark.
This protocol is based on the encapsulation of other procyanidins using chitosan and an anionic polymer.[11]
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP) or other suitable anionic polymer
-
Acetic acid
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare a chitosan solution (e.g., 0.1-0.5% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring overnight. Adjust the pH to around 4.5-5.0.
-
Dissolve this compound in the chitosan solution.
-
Prepare a TPP solution (e.g., 0.1-0.5% w/v) in deionized water.
-
Add the TPP solution dropwise to the chitosan-Procyanidin A1 solution under constant magnetic stirring at room temperature.
-
Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for approximately 30-60 minutes.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water to remove unentrapped this compound and other reagents.
-
Resuspend the nanoparticles in deionized water or a suitable buffer for storage or lyophilize for long-term stability.
B. Characterization and Evaluation Protocols
Principle: Encapsulation efficiency (EE) is the percentage of the initial amount of this compound that is successfully entrapped within the formulation. This is determined by separating the encapsulated from the unencapsulated drug and quantifying the amount of drug in the formulation.
Materials:
-
This compound formulation
-
Centrifugal filter units (e.g., Amicon Ultra, with appropriate molecular weight cut-off) or ultracentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Take a known volume of the this compound formulation.
-
Separate the encapsulated this compound from the free drug.
-
For liposomes/nanoparticles: Use centrifugal filter units. Place the formulation in the upper chamber and centrifuge according to the manufacturer's instructions. The free this compound will pass through the filter into the filtrate.
-
-
Quantify the amount of free this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at its maximum absorbance wavelength or HPLC).
-
To determine the total amount of this compound, disrupt a known volume of the original formulation using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug, and then quantify the total amount.
-
Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
Principle: This assay measures the rate at which this compound is released from the formulation over time in a simulated physiological environment.
Materials:
-
This compound formulation
-
Dialysis tubing with an appropriate molecular weight cut-off (e.g., 3.5 kDa)
-
Release medium (e.g., PBS at pH 7.4, or simulated gastric/intestinal fluid)
-
Shaking water bath or incubator
-
Spectrophotometer or HPLC system
Procedure:
-
Place a known amount of the this compound formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker.
-
Place the beaker in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantify the concentration of this compound in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of this compound released at each time point.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of an antioxidant. The purple DPPH radical is reduced to a yellow-colored compound in the presence of an antioxidant, and the change in absorbance is measured.
Materials:
-
This compound (free and formulated)
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound samples (both free and formulated) in methanol.
-
In a 96-well plate, add a specific volume of the sample dilutions to each well.
-
Add the DPPH solution to each well.
-
As a control, use methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentration.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.[12]
Materials:
-
Human cell line (e.g., a cancer cell line or a normal cell line)
-
Cell culture medium and supplements
-
This compound (free and formulated)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of free this compound and the formulated this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess the effect of this compound on the activation (phosphorylation) of key proteins in the MAPK/ERK and NF-κB signaling pathways.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound (free and formulated)
-
Lipopolysaccharide (LPS) or other stimuli
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat them with this compound (with or without LPS stimulation) as described for the cell viability assay.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
IV. Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for formulation and evaluation.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and advanced characterization of quercetin-loaded nano-liposomes prepared by high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C30H24O12 | CID 5089889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Procyanidin A1 in Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin A1 is a type of proanthocyanidin, a class of flavonoids found in various plants, including peanut skins and cranberries.[1][2] These compounds are known for their antioxidant and potential health-promoting properties.[3] While the biological activities of this compound are a subject of ongoing research, its application as a fluorescent probe in microscopy is not yet established. This document provides a theoretical framework and hypothetical protocols for utilizing the intrinsic fluorescence of this compound in cellular imaging studies, based on the known properties of related flavonoids and procyanidins.
Disclaimer: The following protocols and data are largely inferred from studies on similar compounds due to the current lack of direct research on the fluorescence microscopy applications of this compound. Experimental validation is required.
Potential Applications in Cellular Imaging
Based on the known biological activities of procyanidins, this compound could potentially be used in fluorescence microscopy to study:
-
Cellular antioxidant mechanisms: As a potent antioxidant, this compound may localize to sites of oxidative stress, allowing for the visualization of these processes.
-
Modulation of cell signaling pathways: Procyanidins are known to influence various signaling cascades involved in cell growth and proliferation.[4] Its localization within the cell could provide insights into its mechanism of action.
-
Drug uptake and distribution: Observing the cellular uptake and subcellular localization of this compound can inform studies on its bioavailability and therapeutic action.
Physicochemical and Putative Fluorescent Properties
| Property | Value / Characteristic | Source / Inference |
| Molecular Formula | C₃₀H₂₄O₁₂ | [1][5][6] |
| Molar Mass | 576.51 g/mol | [1][5][6] |
| Putative Excitation Max | ~280 nm (UV range) | Inferred from studies on epicatechin polymers (procyanidins) which show excitation in this region.[7] Flavonoids can also be excited by UV and blue light.[8][9][10] |
| Putative Emission Max | ~321-324 nm (UV-blue range) | Inferred from studies on epicatechin polymers.[7] Flavonoids typically emit in the blue-green region.[8][10] |
| Quantum Yield | Likely low and inversely proportional to the degree of polymerization. As a dimer, it would be expected to be more fluorescent than higher-order procyanidin polymers. | A study on procyanidin polymers demonstrated that the fluorescence quantum yield is inversely proportional to the number of monomer units.[7] |
| Photostability | Unknown for this compound. Catechins, the monomeric units of procyanidins, can be sensitive to light, especially under alkaline conditions.[11][12] | General knowledge on the photostability of related flavonoids suggests that photobleaching could be a concern, necessitating careful control of imaging parameters. |
| Solubility | Soluble in DMSO and ethanol.[13] | Standard practice for dissolving flavonoid compounds for in vitro studies. |
| Fluorescence Enhancement | The fluorescence of flavonoids can be enhanced by complexation with agents like 2-Aminoethyl diphenylborinate (DPBA).[9][10][14] This could be a potential strategy to improve the signal from this compound. | Studies on various flavonoids have shown significant fluorescence enhancement upon binding with DPBA, making them more suitable for imaging.[9][14] |
Experimental Protocols
The following are hypothetical protocols for the use of this compound in fluorescence microscopy. These should be considered as starting points for experimental design and will require optimization.
Protocol 1: General Cellular Staining and Imaging of this compound
This protocol outlines a general method for staining cultured cells with this compound to observe its uptake and subcellular distribution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Formaldehyde or paraformaldehyde (for fixed-cell imaging)
-
Mounting medium (for fixed-cell imaging)
-
Fluorescence microscope with a UV or DAPI filter set
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Staining:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A starting range of 1-50 µM is recommended for optimization.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a specified period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The optimal incubation time will need to be determined empirically.
-
-
Washing:
-
After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound this compound.
-
-
Imaging (Live-Cell):
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Use a UV excitation source (around 280 nm, if available) and detect emission in the blue region (around 320-400 nm). Alternatively, a standard DAPI filter set (excitation ~365 nm, emission ~445/50 nm) may be tested as flavonoids can have broad excitation and emission spectra.
-
-
Imaging (Fixed-Cell):
-
After washing, fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells as described for live-cell imaging.
-
Protocol 2: Fluorescence Enhancement with DPBA
This protocol describes a method to potentially enhance the fluorescence signal of intracellular this compound using DPBA.
Materials:
-
All materials from Protocol 1
-
2-Aminoethyl diphenylborinate (DPBA)
-
Ethanol or methanol
Procedure:
-
Follow steps 1-4 of Protocol 1 to load cells with this compound.
-
DPBA Staining (for fixed cells):
-
Prepare a 0.5% (w/v) solution of DPBA in ethanol or methanol.
-
After fixing and washing the cells as in Protocol 1, step 6, incubate the fixed cells with the DPBA solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount and image the cells.
-
-
Imaging:
-
Use a fluorescence microscope with a filter set appropriate for DPBA-flavonoid complexes (e.g., excitation around 488 nm and emission in the green-yellow range).
-
Signaling Pathway and Experimental Workflow Diagrams
This compound and Cellular Oxidative Stress Signaling
The following diagram illustrates a potential signaling pathway that could be investigated using this compound as a fluorescent probe, focusing on its antioxidant properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Efficacy of Procyanidins against In Vivo Cellular Oxidative Damage: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procyanidins as antioxidants and tumor cell growth modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C30H24O12 | CID 5089889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
- 8. Synthesis of a far-red emitting flavonoid-based lysosome marker for live cell imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Preclinical Experimental Design for Procyanidin A1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Procyanidin A1, a promising natural compound with diverse biological activities. The following sections detail experimental protocols for assessing its antioxidant, anti-inflammatory, and pharmacokinetic properties, as well as its toxicological profile.
In Vitro Antioxidant Activity
This compound exhibits significant antioxidant potential by scavenging free radicals. This can be quantified using standard in vitro assays such as the DPPH and ABTS methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare serial dilutions of this compound to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of this compound.
-
| Concentration (µg/mL) | % DPPH Scavenging (Example) |
| 1 | 15.2 |
| 5 | 35.8 |
| 10 | 52.1 |
| 25 | 78.5 |
| 50 | 91.3 |
| 100 | 95.7 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of this compound to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form. The degree of decolorization is proportional to the antioxidant activity and is measured spectrophotometrically.
Protocol:
-
Preparation of Reagents:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound dilution or control.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay.
-
Determine the IC50 value.
-
| Concentration (µg/mL) | % ABTS Scavenging (Example) |
| 1 | 18.5 |
| 5 | 40.2 |
| 10 | 58.9 |
| 25 | 82.1 |
| 50 | 94.6 |
| 100 | 98.2 |
In Vitro Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. These effects can be investigated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Cell Culture and Viability Assay
Principle: Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound on RAW 264.7 cells using an MTT assay.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
| This compound (µM) | Cell Viability (%) (Example) |
| 1 | 98.5 |
| 5 | 97.2 |
| 10 | 96.8 |
| 25 | 95.1 |
| 50 | 92.3 |
| 100 | 88.7 |
Measurement of Nitric Oxide (NO) Production
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The Griess assay is used to measure nitrite, a stable product of NO.
Protocol:
-
Cell Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and treat with non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
| Treatment | NO Production (µM) (Example) |
| Control | 2.1 |
| LPS (1 µg/mL) | 25.8 |
| LPS + this compound (10 µM) | 15.3 |
| LPS + this compound (25 µM) | 8.7 |
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Principle: LPS also triggers the release of pro-inflammatory cytokines like TNF-α and IL-6. Enzyme-linked immunosorbent assay (ELISA) is a sensitive method to quantify these cytokines in the cell culture supernatant.
Protocol:
-
Cell Treatment:
-
Treat RAW 264.7 cells with this compound and LPS as described for the NO assay.
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[2][3]
-
Briefly, coat a 96-well plate with capture antibody, add the supernatant, then the detection antibody, followed by a substrate solution. Measure the absorbance at 450 nm.
-
| Treatment | TNF-α (pg/mL) (Example) | IL-6 (pg/mL) (Example) |
| Control | 50 | 35 |
| LPS (1 µg/mL) | 1250 | 980 |
| LPS + this compound (10 µM) | 780 | 610 |
| LPS + this compound (25 µM) | 420 | 350 |
Western Blot Analysis of Signaling Pathways
Principle: this compound's anti-inflammatory effects are mediated through the inhibition of signaling pathways like NF-κB and MAPK (p38, ERK, JNK). Western blotting can be used to detect the phosphorylation status of key proteins in these pathways.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat RAW 264.7 cells with this compound and LPS for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, ERK, and JNK.[4][5][6]
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
| Treatment | p-p65/p65 Ratio (Example) | p-p38/p38 Ratio (Example) | p-ERK/ERK Ratio (Example) | p-JNK/JNK Ratio (Example) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.2 | 4.8 | 3.5 | 4.1 |
| LPS + this compound (25 µM) | 2.1 | 1.9 | 1.7 | 1.8 |
In Vivo Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema. The ability of this compound to reduce this swelling indicates its in vivo anti-inflammatory potential.
Protocol:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
-
Treatment:
-
Administer this compound orally (e.g., 25, 50, 100 mg/kg) or intraperitoneally 1 hour before carrageenan injection.[7]
-
The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
| Treatment | Paw Edema Inhibition (%) at 3h (Example) |
| Vehicle | 0 |
| Indomethacin (10 mg/kg) | 65 |
| This compound (25 mg/kg) | 25 |
| This compound (50 mg/kg) | 45 |
| This compound (100 mg/kg) | 60 |
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.
Oral Administration in Rats
Protocol:
-
Animals:
-
Use male Sprague-Dawley rats with cannulated jugular veins for blood sampling.
-
-
Dosing:
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) by gavage.[8]
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood to obtain plasma.
-
Analyze the plasma concentration of this compound and its potential metabolites using a validated LC-MS/MS method.
-
| Time (h) | Plasma Concentration (ng/mL) (Example) |
| 0.5 | 50 |
| 1 | 150 |
| 2 | 250 (Cmax) |
| 4 | 180 |
| 6 | 90 |
| 8 | 40 |
| 12 | 10 |
| 24 | < LOQ |
Toxicology Studies
Assessing the safety profile of this compound is a mandatory step in preclinical development.
Acute Oral Toxicity (OECD 423)
Principle: This study provides information on the short-term toxicity of a single high dose of this compound.
Protocol:
-
Animals:
-
Use female rats.
-
-
Dosing:
-
Observation:
-
Observe the animals for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Perform a gross necropsy at the end of the study.
-
| Dose (mg/kg) | Mortality (Example) | Clinical Signs (Example) |
| 2000 | 0/3 | No signs of toxicity |
| 5000 | 0/3 | No signs of toxicity |
Subchronic Oral Toxicity (OECD 408)
Principle: This 90-day study provides information on the potential adverse effects of repeated oral administration of this compound.
Protocol:
-
Animals:
-
Use both male and female rats.
-
-
Dosing:
-
Observations:
-
Monitor clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.
-
At the end of the study, perform a complete necropsy and histopathological examination of organs.
-
| Dose (mg/kg/day) | Key Findings (Example) |
| 100 | No adverse effects observed |
| 300 | No adverse effects observed |
| 1000 | No adverse effects observed (NOAEL > 1000 mg/kg/day) |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apple procyanidin oligomers absorption in rats after oral administration: analysis of procyanidins in plasma using the porter method and high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bemsreports.org [bemsreports.org]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
Application Notes and Protocols: Procyanidin A1 in Functional Food Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin A1 (PCA1) is a type-A proanthocyanidin, a polyphenolic compound formed from a dimer of catechin and epicatechin units.[1] These compounds are abundant in various plants, fruits, and grains, including grapes, apples, cocoa, and the leaves of Rhododendron spiciferum.[2][3][4][5] In recent years, PCA1 has garnered significant interest within the functional food and pharmaceutical industries due to its potent biological activities.[5] Research has highlighted its strong antioxidant, anti-inflammatory, and potential gut microbiota-modulating properties, positioning it as a promising bioactive ingredient for the development of novel health-promoting products.[2][6]
These application notes provide a summary of the current research on this compound's key applications, supported by quantitative data and detailed experimental protocols for researchers looking to investigate its properties.
Anti-inflammatory and Antioxidant Properties
This compound exhibits significant anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.
Application Note 1.1: Mechanism of Action
This compound has been shown to exert its anti-inflammatory effects by targeting several critical signaling pathways. In models using lipopolysaccharide (LPS)-stimulated macrophages, PCA1 has been found to bind to Toll-like receptor 4 (TLR4), inhibiting downstream inflammatory cascades.[7][8] It suppresses the activation of the NF-κB pathway by preventing the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit.[6][7][8] Furthermore, PCA1 attenuates the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) pathway, including JNK, p38, and ERK.[7][8][9]
Concurrently, PCA1 enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7][8][9] This dual action of inhibiting pro-inflammatory signals and boosting antioxidant defenses makes PCA1 a potent agent against inflammation and oxidative stress.[6][7]
Data Summary 1.2: In Vitro Antioxidant and Anti-inflammatory Efficacy
The following table summarizes the quantitative data on this compound's bioactivity from various in vitro studies.
| Parameter | Assay | Model System | Result | Reference |
| Antioxidant Activity | Superoxide Radical Scavenging | Chemical Assay | IC₅₀ = 14.7 µM | [3] |
| DPPH Radical Scavenging | Chemical Assay | IC₅₀ = 20.89 µg/mL | [4] | |
| Cupric Reducing Antioxidant Capacity (CUPRAC) | Chemical Assay | 1.75 TEACs* | [4] | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Significant attenuation | [7][8] |
| iNOS, IL-6, TNF-α Production | LPS-stimulated RAW264.7 cells | Dramatic attenuation | [7][8] | |
| Antiviral Activity | HIV-1 Cytopathic Effects | MT-4 cells | IC₅₀ = 14 µg/mL | [3] |
*TEACs: Trolox Equivalent Antioxidant Capacities.
Protocol 1.3: In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for protein/RNA extraction) and allow them to adhere for 24 hours.
2. PCA1 Treatment and LPS Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for signaling protein phosphorylation). Include vehicle and LPS-only controls.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant. Determine NO production by measuring nitrite concentration using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
4. Analysis of Signaling Proteins (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-ERK, IκBα, HO-1, Nrf2) and corresponding total proteins.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
Modulation of Gut Microbiota
While research specifically on this compound is limited, studies on the broader class of procyanidins indicate a significant potential to modulate the gut microbiome, which is crucial for host health and metabolism.[10][11]
Application Note 2.1: Effects on Microbial Composition
Dietary procyanidins, particularly larger polymers that are not absorbed in the small intestine, reach the colon where they interact with commensal microbiota.[12] These interactions can lead to beneficial shifts in the microbial population. For instance, procyanidin supplementation in high-fat diet-induced obese mice has been shown to increase the abundance of Bacteroidetes and decrease the Firmicutes-to-Bacteroidetes ratio, a marker associated with a leaner phenotype.[13] Procyanidins may also promote the growth of beneficial bacteria like Akkermansia muciniphila, which is known to improve gut barrier function.[10][12] Furthermore, the gut microbiota metabolize procyanidins into smaller, more readily absorbable phenolic compounds, such as phenyl-γ-valerolactones and hydroxyphenylacetic acids, which may themselves exert systemic health effects.[12][14][15]
Data Summary 2.2: Effects of General Procyanidins on Gut Microbiota in Animal Models
| Parameter | Model | Treatment | Key Findings | Reference |
| Body Weight | High-Fat Diet Mice | Procyanidin (12 weeks) | 7% reduction in body weight | [13] |
| Gut Microbiota | High-Fat Diet Mice | Procyanidin | Increased β-diversity, Increased Bacteroidetes, Decreased Firmicutes/Bacteroidetes ratio | [13] |
| Gut Microbiota | Healthy Rats | Grape Seed Procyanidins | Influenced enteroendocrine secretions and gut microbiota composition | [12] |
Protocol 2.3: In Vivo Murine Model for Gut Microbiota Analysis
This protocol outlines an approach to study the effects of this compound on the gut microbiota in a high-fat diet (HFD)-induced mouse model of obesity.
1. Animal Acclimatization and Diet:
-
Acclimatize male C57BL/6J mice for one week.
-
Divide mice into groups: Control (standard diet), HFD (e.g., 60% kcal from fat), and HFD + this compound (at various doses, e.g., 25-50 mg/kg body weight/day, administered via oral gavage).
2. Treatment Period:
-
Maintain the respective diets and treatments for a period of 8-12 weeks.
-
Monitor body weight, food intake, and relevant metabolic parameters (e.g., glucose tolerance) throughout the study.
3. Fecal Sample Collection:
-
Collect fresh fecal pellets from each mouse at baseline and at the end of the study.
-
Immediately freeze samples in liquid nitrogen and store them at -80°C until DNA extraction.
4. 16S rRNA Gene Sequencing and Analysis:
-
Extract total microbial DNA from fecal samples using a commercial kit.
-
Amplify the V3-V4 or other variable regions of the 16S rRNA gene using PCR.
-
Perform high-throughput sequencing on the amplicons (e.g., using an Illumina platform).
-
Process the raw sequencing data using bioinformatics pipelines (e.g., QIIME2, DADA2) to perform quality filtering, assign operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and determine the taxonomic composition of the microbiota.
-
Analyze α-diversity (within-sample diversity) and β-diversity (between-sample diversity) and identify differentially abundant taxa between treatment groups.
Bioavailability and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its application in functional foods.[16][17]
Application Note 3.1: Absorption Profile
Procyanidin dimers like A1 can be absorbed from the small intestine, although their absorption is significantly lower than their monomeric constituents (catechin and epicatechin).[18] Studies in rats have shown that the absorption of A-type dimers is approximately 5-10% of that of monomeric epicatechin.[18] A key finding is that, unlike epicatechin, this compound and A2 are absorbed in their intact form, without undergoing conjugation or methylation in the small intestine.[18][19] This suggests that the absorbed dimer retains its original structure and biological activity. Larger procyanidin oligomers and polymers (with a degree of polymerization greater than 4) are generally not absorbed in the small intestine and pass to the colon for microbial metabolism.[16]
Data Summary 3.2: Absorption Characteristics of Procyanidin Dimers in a Rat Model
| Compound | Absorption from Small Intestine | Metabolism (Conjugation/Methylation) | Relative Absorption vs. Epicatechin | Reference |
| Epicatechin (Monomer) | Yes | Yes (Partly methylated, 100% conjugated) | 100% | [18] |
| This compound (Dimer) | Yes | No | 5-10% | [18] |
| Procyanidin A2 (Dimer) | Yes | No | 5-10% | [18] |
| Procyanidin B2 (Dimer) | Yes (less than A-type) | No | <5-10% | [18] |
| A-type Trimers | No | N/A | 0% | [18] |
Protocol 3.3: In Situ Intestinal Perfusion Model (Rat)
This protocol provides a method for studying the direct absorption of this compound from the small intestine, adapted from methodologies described in the literature.[18]
1. Animal Preparation:
-
Anesthetize a fasted male Wistar rat.
-
Perform a laparotomy to expose the small intestine.
-
Cannulate the bile duct to prevent bile from entering the intestinal lumen.
-
Isolate a segment of the small intestine (jejunum and ileum).
-
Insert and secure cannulas at both the proximal and distal ends of the isolated segment.
2. Intestinal Perfusion:
-
Gently flush the intestinal segment with a pre-warmed saline solution to remove contents.
-
Perfuse the segment with a solution (e.g., Krebs-Ringer buffer) containing a known concentration of this compound and a non-absorbable marker (e.g., phenol red) at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.
-
Maintain the animal's body temperature throughout the experiment.
3. Sample Collection:
-
Collect the perfusate exiting the distal cannula at timed intervals (e.g., every 15 minutes for up to 60-120 minutes).
-
At the end of the experiment, collect a blood sample from the portal vein.
4. Analysis:
-
Measure the concentration of this compound and the non-absorbable marker in the collected perfusate samples using HPLC-MS/MS.
-
Calculate the disappearance of this compound from the perfusate, correcting for water flux using the non-absorbable marker, to quantify absorption.
-
Analyze the portal vein plasma to identify the presence of intact or metabolized this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a bioactive component in functional foods and nutraceuticals. Its well-documented anti-inflammatory and antioxidant activities, combined with the emerging evidence for the gut microbiota-modulating effects of procyanidins, provide a strong scientific basis for its application in promoting health. However, its low oral bioavailability is a challenge that needs to be addressed.[16] Future research should focus on human clinical trials to validate the efficacy observed in preclinical models and on the development of advanced delivery systems (e.g., nanoemulsions, encapsulation) to enhance the bioavailability and targeted delivery of this compound.
References
- 1. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. This compound Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of procyanidins for health functionality by improving the intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Health-Promoting Properties of Proanthocyanidins for Intestinal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Absorption and metabolism of proanthocyanidins [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Procyanidin dimers A1, A2, and B2 are absorbed without conjugation or methylation from the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Absorption and metabolism of proanthocyanidins | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Procyanidin A1 Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Procyanidin A1 solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound.[1][2][3] It is recommended to use newly opened, hygroscopic DMSO to ensure maximal solubility.[1] For stock solutions, concentrations of up to 100 mg/mL (173.46 mM) in DMSO can be achieved, though this may require ultrasonication to fully dissolve the compound.[1][2]
Q2: Can I dissolve this compound in other solvents like ethanol or PBS?
A2: While procyanidins, in general, are soluble in polar solvents like ethanol and acetone, specific quantitative data for this compound solubility in these solvents is limited.[4][5][6] It is advisable to first attempt dissolution in a small test volume of ethanol. Direct dissolution in aqueous buffers like PBS is generally not recommended due to the poor water solubility of procyanidins.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some strategies to minimize this:
-
Use a high-concentration DMSO stock: Prepare a concentrated stock solution in 100% DMSO. This minimizes the volume of DMSO added to your aqueous medium.
-
Stepwise dilution: When preparing working solutions for your assay, dilute the DMSO stock in your cell culture medium in a stepwise manner. Add the stock solution to a small volume of medium first, mix well, and then bring it to the final volume.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to your cells.
-
Sonication and warming: Gentle warming (e.g., to 37°C) and brief sonication can help redissolve small amounts of precipitate.[1][3] However, be cautious with temperature as procyanidins can be unstable at elevated temperatures.
-
Use freshly prepared solutions: this compound can be unstable in cell culture medium over time.[7] It is best to prepare working solutions immediately before use.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[1] For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[1] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Always protect the stock solution from light.[1]
Q5: What is the stability of this compound in cell culture medium?
A5: this compound is known to be unstable in cell culture medium, especially at physiological pH and 37°C.[7] One study on Proanthocyanidin A2 (a similar compound) showed it was quite unstable in DMEM medium at 37°C, with a half-life of less than 15 minutes.[7] Therefore, it is crucial to add this compound to your assay immediately after preparing the working solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use ultrasonication to aid dissolution.[1][2] Ensure you are using fresh, high-quality DMSO.[1] |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | The compound has low aqueous solubility and is crashing out of solution. | Decrease the final concentration of this compound in the medium. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity, typically keep below 0.5%). Prepare the working solution by adding the DMSO stock to the medium dropwise while vortexing. |
| The culture medium becomes cloudy over the course of the experiment. | The compound is precipitating out of the medium over time due to instability. | Prepare fresh working solutions and add them to the cells immediately before the desired treatment time. Reduce the incubation time of the experiment if possible. |
| Inconsistent results between experiments. | Degradation of this compound in the stock solution due to improper storage. | Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1] Store at -80°C for long-term storage and protect from light.[1] |
Data Presentation
Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (173.46 mM) | May require ultrasonication. | [1][2] |
| DMSO | 55 mg/mL (95.4 mM) | Sonication is recommended. | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (4.34 mM) | Clear solution. | [1][2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.34 mM) | Clear solution. | [1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.34 mM) | Clear solution. | [1][2] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once completely dissolved, aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium to achieve the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, you could first dilute 1:10 in medium (to get 1 mM), then 1:10 again (to get 100 µM), and finally 1:10 again (to get 10 µM). This stepwise dilution helps to prevent precipitation.
-
Ensure the final DMSO concentration in the working solution is not toxic to the cells (generally ≤ 0.5%).
-
Use the prepared working solution immediately for your in vitro assay.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Protein Kinase C (PKC) Signaling Pathway
This compound has been reported to inhibit degranulation downstream of Protein Kinase C (PKC) activation.[1]
Caption: this compound inhibits the PKC signaling pathway.
JAK2/STAT3 Signaling Pathway
Procyanidins can inhibit the JAK2/STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[8][9]
Caption: Procyanidins inhibit the JAK2/STAT3 signaling pathway.
NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11][12][13]
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | PKC | Calcium Channel | LDL | TargetMol [targetmol.com]
- 4. Properties and Source of Procyanidins_Chemicalbook [chemicalbook.com]
- 5. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Procyanidins mediates antineoplastic effects against non-small cell lung cancer via the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procyanidins mediates antineoplastic effects against non-small cell lung cancer via the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. This compound Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in Procyanidin A1 purification from crude extracts
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of Procyanidin A1 from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude extracts?
A1: The purification of this compound is complex due to several factors. Procyanidins are structurally diverse and often exist in complex mixtures with other phytochemicals, including other procyanidin oligomers and polymers, flavonoids, and phenolic acids, which tend to co-elute during chromatography.[1] Their instability is a major concern; they are susceptible to oxidation and degradation, especially under basic conditions.[1][2] Furthermore, plant extracts contain compounds like carbohydrates and proteins that can interfere with extraction and isolation processes.[3] The separation of A-type procyanidins, like this compound, from the more abundant B-type procyanidins can also be challenging due to their similar chemical structures.[4][5]
Q2: Which solvent system is most effective for the initial extraction of this compound?
A2: Aqueous acetone (typically 50-70%) is widely regarded as one of the most effective solvents for extracting procyanidins from plant material.[1][6][7] Methanol and ethanol are also commonly used.[3][8] The addition of a small amount of acid, such as formic acid or acetic acid (e.g., 0.5-1%), can improve extraction efficiency and stability by maintaining a low pH.[4][8] For instance, studies have shown that 60% methanol acidified with 1% formic acid can be highly efficient for extracting dimeric procyanidins.[8] However, the optimal solvent concentration can depend on the specific plant matrix, with some studies finding that acidifying agents do not significantly increase yields.[6]
Q3: How can I remove common interfering substances like sugars and organic acids from my crude extract?
A3: A common and effective method is to use solid-phase extraction (SPE) with adsorbent resins. Amberlite XAD resins (e.g., XAD7-HP) are frequently used to capture procyanidins while allowing polar compounds like sugars and organic acids to be washed away with water.[6][9] The procyanidins can then be eluted with a solvent like methanol or ethanol. This preliminary cleanup step is crucial for improving the efficiency of subsequent chromatographic stages.
Q4: What is the recommended chromatographic strategy for isolating this compound?
A4: A multi-step chromatographic approach is typically required.
-
Initial Fractionation: Low-pressure column chromatography using Sephadex LH-20 is a widely used technique to separate procyanidins based on their molecular size and polarity.[4][9][10] This step helps to remove polymeric procyanidins and other classes of compounds.
-
Fine Purification: Preparative High-Performance Liquid Chromatography (HPLC) is essential for isolating individual oligomers. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be effective.[1][3] NP-HPLC on a diol or silica column can separate procyanidins by their degree of polymerization, while RP-HPLC on a C18 column separates based on polarity.[4][11]
-
Alternative High-Resolution Methods: For challenging separations, techniques like High-Speed Counter-Current Chromatography (HSCCC) can offer better resolution and yield for specific oligomers compared to traditional column chromatography.[12][13]
Q5: How can I confidently identify and quantify the purified this compound?
A5: Identification and quantification require advanced analytical techniques.
-
Identification: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is the primary tool for structural confirmation.[14] this compound, as an A-type dimer, exhibits characteristic fragmentation patterns, including Quinone Methide (QM) cleavage, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) fission, which help distinguish it from B-type isomers.[3][5][15] For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[3][9]
-
Quantification: While colorimetric assays like the vanillin or 4-dimethylaminocinnamaldehyde (DMAC) methods can estimate total procyanidin content, they lack specificity.[1][6][11] For accurate quantification of this compound, HPLC coupled with a fluorescence detector (HPLC-FLD) or a Diode Array Detector (DAD) is recommended, using a purified this compound standard to create a calibration curve.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Extraction Yield | 1. Inefficient solvent system. 2. Insufficient solvent-to-solid ratio. 3. Degradation during extraction. 4. Incomplete cell wall disruption. | 1. Optimize the solvent system. Test aqueous acetone (50-70%) or methanol (60-80%), with and without acidification (0.5% acetic or formic acid).[6][8] 2. Increase the solvent-to-solid ratio (e.g., 25:1 v/w).[8] 3. Keep temperatures low and protect the extract from light. Consider adding an antioxidant.[1] 4. Use physical disruption methods (e.g., grinding in liquid nitrogen) or employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance efficiency.[3][7] |
| Co-elution with Other Compounds in HPLC | 1. Presence of isomers (e.g., Procyanidin A2) or other dimers with similar polarity. 2. Complex matrix with many closely eluting compounds. 3. Inadequate column selectivity or mobile phase composition. | 1. Employ orthogonal separation techniques. If using RP-HPLC, try NP-HPLC, or vice-versa.[4] 2. Improve the pre-purification cleanup. Use a multi-step approach with Amberlite and Sephadex LH-20 columns prior to HPLC.[6][9] 3. Optimize the HPLC method. Adjust the gradient slope, try a different solvent system (e.g., acetonitrile vs. methanol), or use a column with different selectivity (e.g., C18 vs. Phenyl-Hexyl).[9] |
| Poor Chromatographic Resolution / Peak Tailing | 1. Column overload. 2. Irreversible adsorption of polymeric procyanidins onto the column.[12] 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Reduce the sample load injected onto the column.[4] 2. Ensure crude extract is sufficiently fractionated to remove high molecular weight polymers before injecting onto an analytical or preparative HPLC column.[12][13] 3. Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol interactions and improve peak shape. 4. Use a guard column and regularly flush or replace the analytical column. |
| Sample Degradation (Browning, Loss of Activity) | 1. Oxidation due to exposure to air, light, or high pH.[2] 2. High temperatures during solvent evaporation. 3. Contamination with degrading enzymes from the plant matrix. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) where possible. Use amber vials and avoid alkaline conditions.[1][2] Store extracts and fractions at low temperatures (-20°C or -80°C). 2. Use a rotary evaporator at low temperatures (<40°C) or lyophilization (freeze-drying) to remove solvents. 3. Deactivate enzymes during the initial extraction, for example, by briefly blanching the plant material or using solvents that precipitate proteins. |
| Inconsistent Results Between Batches | 1. Variability in the raw plant material. 2. Inconsistent extraction or purification procedures. 3. Degradation of stored extracts or standards. | 1. Standardize the source, harvest time, and storage conditions of the plant material. 2. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for all steps. 3. Re-evaluate the purity and concentration of standards and stored fractions periodically. Store them properly under inert gas at low temperatures. |
Experimental Protocols & Data
Protocol 1: Optimized Extraction of Procyanidins
This protocol is based on methods optimized for high procyanidin recovery.[6][8]
-
Preparation: Freeze-dry the raw plant material and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Mix the powdered material with the extraction solvent in a solid-to-solvent ratio of 1:25 (w/v). A recommended solvent is 60% methanol containing 1% formic acid.[8]
-
Place the mixture in an ultrasonic bath and sonicate for 10-15 minutes at a controlled temperature (e.g., 25°C).[8]
-
After sonication, stir the mixture for an additional 15 minutes.
-
-
Filtration: Centrifuge the mixture (e.g., 4000 rpm for 15 min) and collect the supernatant. Filter the supernatant through a 0.45 µm filter to remove fine particles.
-
Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Storage: Lyophilize the concentrated extract to obtain a dry powder and store it at -20°C or below in a desiccated, dark environment.
Data Presentation: Comparison of Extraction Solvents
The choice of solvent significantly impacts the extraction yield of different procyanidin types.
| Solvent System | Relative Yield (Monomers) | Relative Yield (Dimers, e.g., A1) | Total Phenolic Content (TPC) | Reference(s) |
| 100% Water | Low | Very Low | Low | [6][8] |
| 60% Methanol + 1% Formic Acid | High | Very High | High | [8] |
| 70% Acetone | High | High | Very High | [6][16] |
| 53% Acetone (no acid) | Good | Good | Good | [6] |
| 75% Methanol | Good | Good | Moderate | [17] |
Note: Yields are relative and highly dependent on the plant matrix.
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol outlines a common workflow for isolating this compound.[4][9]
-
Crude Extract Cleanup (Amberlite XAD7-HP):
-
Dissolve the lyophilized crude extract in water.
-
Load the aqueous solution onto a pre-conditioned Amberlite XAD7-HP column.
-
Wash the column extensively with water to elute sugars and other highly polar impurities.
-
Elute the procyanidin-rich fraction with methanol or ethanol.
-
Evaporate the solvent to dryness.
-
-
Fractionation (Sephadex LH-20):
-
Dissolve the procyanidin-rich fraction in a minimal amount of the initial mobile phase (e.g., ethanol-water mixture).
-
Load the sample onto a Sephadex LH-20 column.
-
Elute with a stepwise gradient of increasing organic solvent (e.g., start with ethanol, then switch to aqueous acetone or methanol) to separate compounds by size and polarity.
-
Collect fractions and monitor them using TLC or analytical HPLC to identify those rich in dimeric procyanidins.
-
-
Isolation (Preparative RP-HPLC):
-
Pool and concentrate the dimer-rich fractions.
-
Purify the target fractions on a preparative C18 HPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from ~10% B to 40% B over 40-60 minutes is a typical starting point. The gradient must be optimized for the specific column and sample.
-
Collect the peak corresponding to this compound based on retention time from analytical runs and UV spectra (~280 nm).
-
-
Final Desalting and Purity Check:
-
Evaporate the organic solvent from the collected fraction.
-
If needed, desalt the fraction using a small C18 SPE cartridge.
-
Lyophilize to obtain the purified this compound powder.
-
Assess final purity using analytical HPLC-DAD and confirm identity with LC-MS/MS.
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic for HPLC Co-elution
Caption: Decision tree for troubleshooting co-elution issues in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ion Mobility-Mass Spectrometry for the Separation and Analysis of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules [mdpi.com]
- 17. mdpi.com [mdpi.com]
optimizing extraction parameters for higher Procyanidin A1 yield
Welcome to the technical support center for Procyanidin A1 extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the extraction of this compound and other procyanidins.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The optimal solvent for procyanidin extraction depends on the source material and the specific procyanidin of interest. Aqueous organic solvents are generally most effective.
-
Aqueous Acetone (70%) is widely regarded as one of the best solvents for extracting procyanidins from various sources like cocoa, berries, and grape seeds.[1]
-
Aqueous Methanol (60%) has shown high efficiency for extracting monomeric and dimeric procyanidins.[2]
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Aqueous Ethanol is also a good option, especially for applications where solvent toxicity is a concern. For example, 47% ethanol has been used for grape seed procyanidin extraction.[3]
-
Dimethyl Sulfoxide (DMSO) (70-80%) can yield the highest total concentrations of procyanidins, but its characteristics can make 70% acetone a more suitable substitute for some applications.[1]
Q2: How does temperature affect the extraction yield and stability of this compound?
A2: Temperature is a critical parameter that can both enhance and degrade procyanidin yield.
-
Increasing temperature generally improves extraction efficiency by increasing solvent penetration and solute solubility. For instance, in ultrasound-assisted extraction (UAE), temperatures around 50-60°C have been found to be effective.[3][4]
-
However, high temperatures (e.g., above 80°C) can lead to the thermal degradation of procyanidins.[5] It is crucial to find a balance that maximizes extraction without causing significant degradation.
Q3: What is the role of pH in the extraction process?
A3: The pH of the extraction solvent significantly influences the stability and recovery of procyanidins.
-
Acidifying the solvent to a pH of 2-4 is often recommended to improve the stability of procyanidins.[1]
-
Adding a small amount of acid, such as 1% formic acid to a 60% hydromethanolic mixture, has been shown to significantly increase the extraction yield of polyphenols.[2][6] Acidified solvents enhance the stability of the flavylium cation structure of anthocyanins, a related class of compounds.[7]
Q4: How long should the extraction process be?
A4: Extraction time depends on the method used.
-
For ultrasound-assisted extraction (UAE), sonication times of 10-15 minutes followed by a stirring/agitation time of 10-15 minutes have been reported as optimal.[4][6]
-
Longer extraction times do not always lead to higher yields and can increase the risk of degradation, especially at elevated temperatures.[5]
Q5: What are some advanced extraction techniques for this compound?
A5: Several modern techniques can improve extraction efficiency and reduce solvent consumption compared to conventional methods.
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[4]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to faster extraction.[4]
-
Ultra-High-Pressure (UHP) Assisted Extraction: Employs high pressure to increase the extraction yield of procyanidins and other phenolic compounds significantly.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent choice. 2. Sub-optimal extraction temperature or time. 3. Degradation due to high pH or temperature. 4. Inefficient cell disruption. | 1. Switch to a recommended solvent system like 70% aqueous acetone or 60% aqueous methanol.[1][2] 2. Optimize temperature (e.g., 50-60°C) and time (e.g., 10-15 min sonication) based on your extraction method.[3][4][6] 3. Acidify your solvent with 0.5-1% formic or hydrochloric acid (pH 2-4).[1][2][6] 4. Ensure the sample has a small particle size (<0.99mm).[1] Consider using UAE or MAE for better cell wall disruption.[4] |
| Extract Contains Impurities | 1. Co-extraction of other compounds (e.g., proteins, carbohydrates). 2. Inappropriate solvent polarity. | 1. Use a defatting step with a non-polar solvent (e.g., hexane) before extraction if the source material is rich in lipids. 2. Employ a purification step after extraction, such as solid-phase extraction (SPE) or chromatography.[9] |
| Inconsistent Results | 1. Variation in raw material. 2. Inconsistent extraction parameters. 3. Degradation of procyanidins during storage. | 1. Standardize the source, harvest time, and pre-processing of your plant material. 2. Precisely control all parameters: solvent-to-solid ratio, temperature, time, and agitation speed. 3. Store extracts at low temperatures (-20°C or -80°C) and protected from light to prevent degradation.[10] |
| Procyanidins Degrading During Extraction | 1. Excessive temperature. 2. Prolonged extraction time. 3. Exposure to light or oxygen. 4. Non-acidified solvent. | 1. Lower the extraction temperature; avoid exceeding 60-70°C.[5] 2. Reduce the extraction duration.[5] 3. Conduct the extraction in a dark environment or use amber glassware. Consider purging with nitrogen. 4. Ensure the solvent is acidified to maintain procyanidin stability.[1][2] |
Data Presentation: Optimized Extraction Parameters
Table 1: Optimal Solvent Conditions for Procyanidin Extraction
| Solvent System | Concentration | Acidification | Source Material | Reference |
| Acetone | 70% (aq) | - | Cocoa, Rapeseed, Berries | [1] |
| Methanol | 60% (aq) | 1% Formic Acid | Grape Pomace | [2][6] |
| Ethanol | 70% (aq) | - | Lychee Pericarp | [8] |
| Ethanol | 47% (aq) | - | Grape Seeds | [3] |
| DMSO | 70-80% (aq) | - | Cocoa | [1] |
Table 2: Comparison of Extraction Techniques and Conditions
| Technique | Solvent | Temperature | Time | Solid:Liquid Ratio | Source Material | Reference |
| UAE | 60% Ethanol | 35°C | 15 min | 1:45 g/mL | Peanut Hulls | [4] |
| UAE | 47% Ethanol | 60°C | 53 min | 1:10 g/mL | Grape Seeds | [3] |
| MAE | 77% Ethanol | - | 18 min | 1:20 g/mL | Camphor Leaves | [4] |
| UHP | 70% Ethanol | - | 13 min | 1:16 g/mL | Lychee Pericarp | [8] |
| Stirring | 60% Methanol + 1% Formic Acid | Ambient | 15 min | 1:25 g/mL | Grape Pomace | [6] |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of Procyanidins
This protocol is a general guideline based on common parameters cited in the literature.[3][4][6] Optimization for your specific sample matrix is recommended.
1. Sample Preparation:
- Dry the plant material (e.g., grape seeds, lychee pericarp) at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material to a fine powder (e.g., particle size < 0.99mm).[1]
- (Optional) If the material has a high lipid content, defat the powder by washing with n-hexane.
2. Extraction:
- Weigh a precise amount of the prepared powder (e.g., 1 gram).
- Add the extraction solvent. A 60-70% aqueous solution of ethanol or acetone is a good starting point.[1][8] Use a solid-to-liquid ratio between 1:10 and 1:45 (g/mL).[3][4]
- Acidify the solvent with 0.5-1.0% formic acid to improve stability.[2][6]
- Place the mixture in an ultrasonic bath.
- Sonicate for 10-53 minutes at a controlled temperature (e.g., 35-60°C).[3][4]
3. Post-Extraction:
- Separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration (e.g., through a 0.45 µm filter).
- Store the supernatant (extract) at -20°C or below in a dark container to prevent degradation.
4. Analysis:
Visualizations
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized ultra-high-pressure-assisted extraction of procyanidins from lychee pericarp improves the antioxidant activity of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
overcoming NMR signal broadening for Procyanidin A1 analysis
Welcome to the technical support center for the NMR analysis of Procyanidin A1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly NMR signal broadening, encountered during their experiments.
Troubleshooting Guide: Overcoming NMR Signal Broadening
Issue: My ¹H-NMR spectrum of this compound shows broad, poorly resolved signals.
This is a common challenge in the analysis of procyanidins. The primary causes and their solutions are outlined below.
| Potential Cause | Explanation | Recommended Solution |
| Conformational Exchange (Atropisomerism) | This compound can exist as multiple rotational isomers (rotamers) due to restricted rotation around the interflavan bond. At room temperature, the rate of exchange between these conformers is often on the NMR timescale, leading to significant line broadening.[1][2][3] | Low-Temperature NMR: Acquiring the spectrum at a lower temperature (e.g., 255 K) can slow down the rotational exchange, resulting in sharper signals for each individual conformer.[1][3][4] |
| Molecular Aggregation | This compound molecules can self-associate in solution via hydrogen bonding, especially in less polar solvents. This increases the effective molecular weight, leading to slower tumbling and broader signals.[5] | Solvent Selection & Dilution: Use a hydrogen-bond-breaking solvent such as methanol-d4 or DMSO-d6.[5] Diluting the sample can also help to disrupt aggregation.[5] |
| Complex Spin Systems & Higher-Order Effects | The aromatic regions of the this compound spectrum can exhibit complex splitting patterns that are not easily interpreted by first-order analysis. These higher-order effects can be mistaken for signal broadening.[1][6] | High-Field NMR & Advanced Analysis: Utilize a higher-field NMR spectrometer (e.g., 800 MHz or higher) to improve spectral dispersion.[7] Employ advanced techniques like 2D-NMR (COSY, HSQC, HMBC) for unambiguous assignments and consider computational methods like QM-HiFSA for accurate analysis of complex spin systems.[1][8] |
| Paramagnetic Impurities | Trace amounts of paramagnetic metal ions in the sample or solvent can cause significant line broadening. | Sample Purification & Chelating Agents: Ensure the sample is free from metallic impurities. If contamination is suspected, consider adding a chelating agent like EDTA to the NMR tube. |
| Inhomogeneous Magnetic Field (Poor Shimming) | An improperly shimmed magnetic field will result in broad and distorted peaks for all signals in the spectrum.[9][10] | Instrument Maintenance: Re-shim the spectrometer before acquiring the spectrum. If the problem persists, consult the instrument manager.[9] |
Frequently Asked Questions (FAQs)
Q1: Why are the signals for my this compound sample sharp at low temperatures but broad at room temperature?
A1: This is a classic indication of dynamic exchange processes, specifically conformational exchange due to restricted rotation around the interflavan bond, creating atropisomers.[1][3] At room temperature, the rate of interconversion between these isomers is on the same timescale as the NMR experiment, causing the signals to broaden. By lowering the temperature, you slow down this exchange, allowing the NMR to detect the distinct, sharp signals of each individual rotamer.[1][4][11][12]
Q2: I'm using CDCl₃ as a solvent and my signals are very broad. What should I do?
A2: Chloroform is a relatively non-polar solvent and can promote the self-aggregation of this compound through hydrogen bonding, leading to signal broadening.[5] It is highly recommended to switch to a more polar, deuterated solvent that can disrupt these hydrogen bonds, such as methanol-d4 (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d6).[5][9]
Q3: Some of the aromatic signals in my spectrum look like unresolved multiplets rather than clean doublets or triplets. Is this broadening?
A3: This could be due to higher-order effects rather than classical broadening.[1][6] When coupled protons have very similar chemical shifts, their splitting patterns become more complex than predicted by simple n+1 rules. This is common in the aromatic regions of procyanidins.[1][6] Using a higher-field NMR instrument will increase the chemical shift dispersion (in Hz) and can help simplify these patterns. Additionally, 2D-NMR experiments like COSY can help to identify the coupling partners.[13]
Q4: Can adding an acid to my NMR sample help sharpen the signals?
A4: In some cases, yes. If the broadening is due to exchange processes involving acidic protons (like hydroxyl groups) or conformational changes influenced by protonation states, adding a trace amount of a deuterated acid (e.g., TFA-d) can sometimes sharpen the signals by forcing the equilibrium to one state.[5][14][15] However, this should be done cautiously as it can also induce chemical changes in the molecule.
Q5: My sample purity seems high by LC-MS, but the NMR is still broad. Why?
A5: LC-MS and NMR are sensitive to different phenomena. While your sample may be chemically pure (a single m/z value), NMR is also sensitive to the dynamic behavior of the molecule in solution, such as the presence of multiple conformers.[2][3] Therefore, a pure sample of this compound can still exhibit a broad NMR spectrum at room temperature due to conformational exchange.
Experimental Protocols
Protocol 1: Low-Temperature ¹H-NMR for this compound
Objective: To resolve signal broadening caused by conformational exchange.
Methodology:
-
Sample Preparation: Dissolve approximately 1-5 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., methanol-d4). The solvent should have a low freezing point.
-
Initial Setup: Insert the sample into the NMR spectrometer and acquire a standard ¹H-NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Temperature Reduction: Cool the sample down in a stepwise manner. A common target temperature for procyanidins is 255 K.[1][4] Allow the sample to equilibrate at the target temperature for 5-10 minutes before starting the acquisition.
-
Acquisition: Acquire the ¹H-NMR spectrum at the lower temperature. You may need to increase the number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the resulting FID with appropriate window functions. You should observe a significant sharpening of the signals compared to the room temperature spectrum.
Protocol 2: Solvent Titration for Mitigating Aggregation
Objective: To reduce signal broadening caused by molecular self-aggregation.
Methodology:
-
Initial Spectrum: Dissolve the this compound sample in a less polar solvent where broadening is observed (e.g., acetone-d6). Acquire a ¹H-NMR spectrum.
-
Titration: Add a small aliquot (e.g., 5-10 µL) of a polar, hydrogen-bond-breaking solvent like methanol-d4 directly to the NMR tube.
-
Re-acquisition: Gently mix the sample and re-acquire the ¹H-NMR spectrum.
-
Repeat: Continue this process of adding small amounts of the polar solvent and re-acquiring the spectrum.
-
Analysis: Observe the changes in the signal linewidths. A significant sharpening of the signals upon addition of the polar solvent indicates that aggregation was a contributing factor to the broadening.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting broad NMR signals in this compound analysis.
Caption: A flowchart for troubleshooting broad NMR signals.
Logical Relationships of Broadening Causes and Solutions
This diagram outlines the connections between the causes of signal broadening and the corresponding analytical solutions.
Caption: Causes of NMR broadening and their respective solutions.
References
- 1. Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srs.fs.usda.gov [srs.fs.usda.gov]
- 3. Chemical Transformation of B- to A-type Proanthocyanidins and 3D Structural Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rare A-Type, Spiro-Type, and Highly Oligomeric Proanthocyanidins from Pinus massoniana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. tutorchase.com [tutorchase.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure elucidation of procyanidin oligomers by low-temperature 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Procyanidin A1 Quantification in HPLC-MS: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Procyanidin A1 using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended procedure for storing this compound standards and samples?
A1: this compound is susceptible to degradation. For short-term storage (up to one month), stock solutions should be stored at -20°C and protected from light. For long-term storage (up to six months), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] When preparing samples, it is advisable to work quickly and keep them cool. The addition of an antioxidant, such as ascorbic acid, to the extraction solvent can also help prevent degradation.[2]
Q2: What solvents should I use for extracting this compound from a complex matrix?
A2: A mixture of acetone and water (e.g., 70:30 v/v) is often effective for extracting procyanidins.[3] Methanol/water mixtures (e.g., 60:40 v/v) are also commonly used.[4] The choice of solvent may need to be optimized depending on the specific matrix. After extraction, it is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]
Q3: My sample is very complex. How can I clean it up before HPLC-MS analysis?
A3: Solid-phase extraction (SPE) is a common technique for sample cleanup. C18 or Sephadex LH-20 cartridges can be used to remove interfering substances.[3] SPE can help reduce matrix effects and improve the quality of your chromatography.
Chromatography
Q4: My this compound peak is tailing. What are the possible causes and solutions?
A4: Peak tailing for this compound can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Ensure the mobile phase pH is appropriate. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help improve peak shape for phenolic compounds.
-
Column Overload: Injecting too much sample can lead to peak distortion.[5] Try diluting your sample and re-injecting.
-
Column Contamination or Void: If all peaks in your chromatogram are tailing, it might indicate a problem with the column itself, such as a contaminated frit or a void at the column inlet.[6][7] Backflushing the column or replacing it may be necessary.
-
Extra-column Volume: Excessive tubing length or poor connections can contribute to peak broadening and tailing.[6] Ensure that all connections are secure and the tubing length is minimized.
Q5: I am observing a split peak for this compound. What should I do?
A5: Split peaks can be caused by:
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Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak splitting.[7] Whenever possible, dissolve your sample in the initial mobile phase.
-
Partially Clogged Frit: A blockage at the column inlet can cause the sample to be distributed unevenly, leading to a split peak.[7] Try backflushing the column.
-
Column Void: A void at the head of the column can also result in split peaks.[6][7]
Q6: What type of HPLC column is best for this compound analysis?
A6: Reversed-phase C18 columns are commonly used for the separation of procyanidins.[8] For separating procyanidins based on their degree of polymerization, normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be effective.
Mass Spectrometry
Q7: I am not getting a good signal for this compound. How can I improve the sensitivity?
A7: Low signal intensity can be addressed by:
-
Optimizing ESI Source Parameters: The electrospray ionization (ESI) source parameters should be optimized for this compound. This includes the capillary voltage, nebulizer pressure, drying gas flow rate, and temperature. A systematic optimization of these parameters can significantly enhance the signal.
-
Mobile Phase Composition: Ensure your mobile phase contains volatile additives like formic acid or acetic acid, which aid in ionization. Non-volatile buffers (e.g., phosphate) should be avoided as they can suppress the signal and contaminate the mass spectrometer.
-
Choosing the Right Adduct: Procyanidins can form different adducts (e.g., [M-H]⁻, [M+H]⁺, [M+Na]⁺). Determine which adduct provides the best signal intensity in your system and select the appropriate precursor ion for MS/MS. For procyanidins, the deprotonated molecule [M-H]⁻ in negative ion mode often provides good sensitivity.
Q8: What are the recommended MRM transitions for quantifying this compound?
A8: For this compound (molar mass 576.51 g/mol ), the precursor ion in negative ESI mode is typically [M-H]⁻ at m/z 575.1. A-type procyanidins have a characteristic fragmentation pattern involving a Quinone Methide (QM) cleavage that results in fragment ions with a 4 Da difference. Therefore, you can monitor the following transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Type |
| 575.1 | 285.1 | Quantitative |
| 575.1 | 289.1 | Qualitative |
| 575.1 | 449.1 | Qualitative (HRF) |
| 575.1 | 425.1 | Qualitative (RDA) |
Note: Collision energies should be optimized for your specific instrument to achieve the best fragmentation.
Q9: I am seeing multiple peaks in my chromatogram for a pure this compound standard. Is this normal?
A9: It is possible to see more than one peak, which could be due to the presence of isomers. This compound and A2 are isomers that can be difficult to separate and may not be distinguishable by mass spectrometry alone.[1] Ensure that your standard is pure and that you are using appropriate chromatographic conditions to separate potential isomers if necessary.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Accurately weigh approximately 1 mg of pure this compound standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of acetone and water, to a final concentration of 1 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize exposure to light and air.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: HPLC-MS/MS Method for this compound Quantification
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
Time (min) %B 0.0 5 10.0 40 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Pressure: 40 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
MRM Transitions: See table in Q8. Collision energies should be optimized.
Visual Guides
Caption: Troubleshooting workflow for common this compound HPLC-MS issues.
Caption: General experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
preventing Procyanidin A1 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Procyanidin A1 during storage. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is an A-type proanthocyanidin, a dimer composed of catechin and epicatechin subunits.[1] Like many polyphenolic compounds, its complex structure, featuring numerous hydroxyl groups, makes it susceptible to chemical changes. Degradation can occur through oxidation, hydrolysis, and polymerization, processes that are accelerated by factors such as improper pH, elevated temperature, oxygen, and light exposure.[2][3]
Q2: What are the optimal storage conditions for this compound?
To ensure maximum stability, storage conditions should be strictly controlled based on the physical state of the compound.
-
Solid (Lyophilized Powder): Store at or below -18°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[4]
-
Stock Solutions (in solvent like DMSO or Ethanol): Aliquot into small volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), -80°C is strongly recommended.[4] Always protect solutions from light.
Q3: My this compound solution has changed color (e.g., turned yellowish or brownish). What does this indicate?
Color change is a common visual indicator of degradation. It typically signifies oxidation and/or polymerization of the phenolic structure. Oxidized procyanidins can form quinone-type structures which are colored. If you observe a color change, it is highly recommended to verify the purity and concentration of your sample using an analytical method like HPLC before proceeding with experiments.
Q4: Can I store this compound solutions at room temperature or 4°C?
It is not recommended. This compound is significantly less stable at higher temperatures. Studies show that degradation kinetics are much slower at temperatures below 25°C.[5] Storing solutions at room temperature, even for a short period, can lead to rapid degradation. Refrigeration at 4°C may slow the process compared to room temperature but is inadequate for preventing degradation over days or weeks. For any storage beyond immediate use, freezing is essential.
Troubleshooting Guide
This guide addresses specific issues you may encounter, providing potential causes and corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or reduced biological activity in experiments. | 1. Chemical Degradation: The compound has degraded due to improper storage (temperature, light, oxygen exposure).2. Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to degradation from repeated temperature fluctuations.3. Incorrect Solvent pH: The solvent used for the stock solution was not pH-neutral or became acidic/alkaline. | 1. Verify purity with a stability-indicating HPLC method (see protocol below).2. Prepare fresh stock solutions from solid powder.3. Ensure future stock solutions are aliquoted into single-use volumes.4. Use high-purity, pH-neutral solvents. |
| New or unexpected peaks appear in HPLC/LC-MS analysis after storage. | 1. Formation of Degradation Products: The new peaks likely represent smaller phenolic compounds resulting from hydrolysis or oxidation.2. Polymerization: A broad, unresolved hump in the chromatogram may indicate the formation of larger polymers. | 1. Characterize the new peaks using mass spectrometry (MS) to understand the degradation pathway.2. Review storage conditions and handling procedures to identify the cause of degradation.3. Discard the degraded stock and prepare a fresh solution. |
| Precipitate forms in the solution upon thawing. | 1. Poor Solubility: The concentration of the stock solution may be too high for the solvent, especially at low temperatures.2. Degradation: Some degradation products may be less soluble than the parent compound. | 1. Gently warm the solution (e.g., to 37°C) and sonicate to attempt redissolving.[4]2. If the precipitate does not dissolve, it may be a sign of degradation. Centrifuge the sample and analyze the supernatant for concentration and purity.3. Consider preparing a less concentrated stock solution in the future. |
Quantitative Data on this compound Stability
The stability of procyanidin dimers is highly dependent on pH and temperature. A-type procyanidins, like this compound, are generally more stable than their B-type counterparts due to an additional ether bond that confers structural rigidity.[5]
Table 1: Influence of pH and Temperature on Procyanidin Dimer Stability (Data generalized from studies on procyanidin dimers to provide relative stability trends.[5])
| Temperature (°C) | pH | Relative Stability | Half-life (t½) Estimate | Notes |
| 4 | 3.5 - 5.5 | High | Weeks to Months | Optimal for short-term storage in acidic aqueous buffers. |
| 25 | 1.5 | Low | Hours | Unstable under highly acidic conditions. |
| 25 | 3.5 | Moderate | Days to Weeks | Degradation is noticeable at room temperature. |
| 25 | 7.0 | Very Low | Hours | Unstable at neutral (physiological) pH. |
| 25 | 8.5 | Extremely Low | Minutes to Hours | Rapid oxidative degradation occurs under alkaline conditions.[2] |
| 40 | 3.5 | Low | Days | Elevated temperatures significantly accelerate degradation.[5] |
Diagrams: Workflows and Degradation Pathways
Visual aids to understand the processes affecting this compound.
Caption: Factors leading to this compound degradation.
Caption: Troubleshooting decision tree for suspected degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase HPLC method to assess the stability of this compound by separating the intact compound from potential degradation products.[6][7]
1. Materials and Equipment:
-
HPLC system with UV or DAD detector
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 90% B
-
30-35 min: 90% B (wash)
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or DMSO at 1 mg/mL. Dilute with mobile phase A to a working concentration of ~50 µg/mL.
-
Sample Preparation: Dilute the this compound sample to be tested to the same target concentration using mobile phase A.
-
Analysis: Inject the standard and sample solutions. Identify the this compound peak based on the retention time of the reference standard.
-
Data Interpretation: Compare the chromatograms. A loss of stability is indicated by a decrease in the peak area of this compound and/or the appearance of new peaks at different retention times.
Protocol 2: Forced Degradation Study
To understand potential degradation pathways and confirm your HPLC method is "stability-indicating," a forced degradation study can be performed on a sample of this compound.[8]
Objective: To intentionally degrade this compound under various stress conditions and ensure the analytical method can separate the intact drug from its degradation products.
1. Sample Preparation:
-
Prepare several aliquots of a this compound solution (e.g., 100 µg/mL in 50:50 methanol:water).
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Keep at room temperature for 30 minutes.[2]
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for 2 hours, protected from light.
-
Thermal Stress: Incubate an aliquot at 80°C for 4 hours in the dark.
-
Photostability: Expose an aliquot to direct light (e.g., in a photostability chamber) for 24 hours.
-
Control: Keep one aliquot under normal storage conditions (-20°C).
3. Analysis:
-
After the specified time, neutralize the acid and base samples (e.g., with an equimolar amount of base/acid).
-
Analyze all samples (stressed and control) using the stability-indicating HPLC method described in Protocol 1.
4. Evaluation:
-
The HPLC method is considered stability-indicating if the degradation product peaks are adequately resolved from the main this compound peak.
-
The goal is to achieve partial degradation (e.g., 10-30%) to demonstrate separation, not complete degradation. Adjust stress condition times if necessary.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. japsonline.com [japsonline.com]
- 8. ijtsrd.com [ijtsrd.com]
Technical Support Center: Enhancing the Bioavailability of Procyanidin A1 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during animal studies focused on enhancing the bioavailability of Procyanidin A1.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in animal models?
A1: The oral bioavailability of procyanidin dimers, including A-type procyanidins like this compound, is generally low. Studies in rats have shown that the absorption of A-type dimers is only about 5-10% of that of monomeric epicatechin[1]. Unlike epicatechin, however, this compound is absorbed from the small intestine without undergoing conjugation or methylation, which means it may retain its biological activity after absorption[1].
Q2: Why is the oral bioavailability of this compound so low?
A2: The low oral bioavailability of procyanidins, in general, is attributed to several factors. These include their high molecular weight and polymeric structure, which limit direct absorption across the intestinal epithelium, particularly for oligomers with a degree of polymerization greater than four[2]. Additionally, procyanidins can be unstable in the gastrointestinal tract's varying pH environments and are subject to extensive metabolism by colonic microflora into smaller phenolic acids[2].
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Current research highlights several promising strategies, including the use of novel delivery systems such as nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS)[3]. These systems can protect this compound from degradation in the GI tract, improve its solubility, and enhance its absorption across the intestinal barrier.
Q4: Are there any specific analytical methods recommended for quantifying this compound and its metabolites in plasma?
A4: Yes, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the determination of procyanidins and their metabolites in plasma samples[4]. This method allows for the quantification of not only the parent this compound but also its various metabolic products.
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in plasma after oral administration.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation in Gavage Solution | Prepare the gavage solution immediately before administration. Protect the solution from light and heat. Consider performing a stability study of this compound in the chosen vehicle under experimental conditions. | Procyanidins can be unstable and susceptible to degradation depending on the pH, temperature, and light exposure of the vehicle. |
| Rapid Metabolism | Analyze plasma samples for known metabolites of procyanidins, such as methylated and glucuronidated forms of its constituent monomers (catechin and epicatechin) and smaller phenolic acids produced by gut microbiota.[2] | A significant portion of ingested procyanidins is metabolized by phase II enzymes and gut bacteria. Measuring metabolites can provide a more complete picture of absorption. |
| Poor Absorption | Consider formulating this compound in a bioavailability-enhancing delivery system, such as a liposomal formulation or a self-emulsifying drug delivery system (SEDDS). | These formulations can improve solubility, protect the compound from degradation, and facilitate transport across the intestinal mucosa. |
| Insufficient Analytical Sensitivity | Optimize your UPLC-MS/MS method. Ensure proper sample preparation, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering matrix components.[4] | The concentration of intact this compound in plasma can be very low, requiring a highly sensitive and optimized analytical method for detection. |
Issue 2: High variability in pharmacokinetic data between individual animals.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Gavage Technique | Ensure all personnel are properly trained in oral gavage techniques to deliver a consistent volume to the stomach. | Improper gavage can lead to variable dosing and stress, which can affect gastrointestinal motility and absorption. |
| Differences in Gut Microbiota | House animals in the same environment and provide the same diet and water to minimize variations in gut microbiota composition. | The gut microbiome plays a crucial role in the metabolism of procyanidins, and variations can lead to different metabolite profiles and absorption rates. |
| Food Effects | Standardize the fasting period before dosing. Procyanidin absorption can be influenced by the presence of food in the stomach. | Food can alter gastric pH and emptying time, which can affect the stability and absorption of this compound. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Procyanidin Metabolites in Rats After Oral Gavage of Procyanidin-Rich Extracts
| Metabolite | Cmax (nM) | Tmax (h) | Reference |
| Epicatechin-glucuronide (after cocoa cream) | 423 | 2 | [5] |
| Methyl catechin-glucuronide (after nut skin extract) | 301 | 2 | [5] |
| Catechin-glucuronide (after nut skin extract) | 255 | 1.5 | [5] |
| Epicatechin-glucuronide (after enriched cocoa cream) | 452 | 1.5 | [5] |
| Catechin-glucuronide (after enriched cocoa cream) | 297 | 2 | [5] |
Table 2: Recovery and Limits of Detection for Procyanidins in Plasma by UPLC-MS/MS
| Analyte | Recovery (%) | LOD (µM) | LOQ (µM) | Reference |
| Catechin | >84 | <0.003 | <0.01 | [4] |
| Epicatechin | >84 | <0.003 | <0.01 | [4] |
| Dimer | >84 | <0.003 | <0.01 | [4] |
| Trimer | 65 | 0.8 | 0.98 | [4] |
Experimental Protocols
Protocol 1: General Pharmacokinetic Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-h light/dark cycle. Provide standard chow and water ad libitum.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a nanoformulation) immediately before use.
-
Administer a single oral dose via gavage at a predetermined concentration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound and its metabolites using a validated UPLC-MS/MS method.
-
Protocol 2: Preparation of this compound-Loaded Liposomes (General Guideline)
-
Lipid Film Hydration Method:
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes with defined pore sizes.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering.
-
Measure the encapsulation efficiency by separating the free this compound from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the amount of encapsulated drug.
-
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound (General Guideline)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select suitable components.
-
-
Formulation Development:
-
Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and cosurfactant.
-
Prepare various formulations by mixing the selected components in different ratios.
-
-
Characterization of SEDDS:
-
Self-Emulsification Efficiency: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion. Assess the time it takes for emulsification and the transparency of the resulting emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and size distribution of the nanoemulsion formed upon dilution of the SEDDS in an aqueous medium using dynamic light scattering.
-
Thermodynamic Stability: Subject the SEDDS formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Visualizations
Caption: Experimental workflow for assessing the bioavailability of this compound.
Caption: this compound absorption and metabolism pathway.
Caption: Troubleshooting logic for low plasma concentrations of this compound.
References
- 1. Procyanidin dimers A1, A2, and B2 are absorbed without conjugation or methylation from the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procyanidins as potential anticancer agents: mechanisms of action, bioavailability challenges and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
strategies to improve the resolution of Procyanidin A1 in chromatography
Welcome to the technical support center for optimizing the chromatographic resolution of Procyanidin A1. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving good resolution for this compound?
A1: The primary challenges in the chromatographic analysis of this compound include co-elution with other procyanidin isomers (e.g., Procyanidin A2) and related flavonoid compounds, peak tailing due to secondary interactions with the stationary phase, and poor peak shape at high concentrations (column overload). The structural complexity and presence of multiple hydroxyl groups in this compound contribute to these difficulties.
Q2: Which type of chromatography is best suited for this compound analysis?
A2: Both reversed-phase (RP) and normal-phase (NP) high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can be used for this compound analysis.[1] Reversed-phase chromatography, often with C18 columns, is widely used for separating procyanidin oligomers.[1] Normal-phase chromatography, particularly with diol or silica-based columns, can effectively separate procyanidins based on their degree of polymerization.[2][3] Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase chromatography, is also a powerful technique for separating these polar compounds.[1][2]
Q3: How does the A-type linkage in this compound affect its chromatographic behavior compared to B-type procyanidins?
A3: this compound possesses a characteristic A-type linkage, which includes an additional ether bond compared to the single interflavan bond in B-type procyanidins.[1][2] This structural rigidity and difference in polarity can lead to distinct retention behavior. Mass spectrometry is a key detection method to differentiate between A-type and B-type procyanidins, as they can exhibit a 2 Da difference in fragment ions.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
Issue 1: Poor Resolution and Co-elution of Peaks
Symptoms:
-
Overlapping peaks of this compound and other analytes.
-
Inability to accurately quantify this compound due to peak overlap.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | Switch to a stationary phase with different selectivity. For reversed-phase, consider a phenyl-hexyl or pentafluorophenyl (PFP) column to introduce different interaction mechanisms. For normal-phase, a diol-based column is often effective for separating procyanidin oligomers.[2][4] |
| Suboptimal Mobile Phase Composition | Modify the mobile phase composition. In reversed-phase, adjust the organic modifier (acetonitrile vs. methanol) or the pH. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can improve peak shape and selectivity for phenolic compounds.[5] In normal-phase, altering the ratios of the hexane, methanol, and ethyl acetate mixture can significantly impact resolution.[3] |
| Inadequate Gradient Elution Program | Optimize the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.[6] |
| High Flow Rate | Reduce the flow rate. This can enhance separation efficiency, although it will increase the analysis time.[7] |
| Elevated Column Temperature | Adjust the column temperature. Lowering the temperature can increase retention and may improve resolution, while a higher temperature can decrease viscosity and improve efficiency. The optimal temperature should be determined empirically.[7] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out trailing edge.
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a well-end-capped column to minimize interactions between the hydroxyl groups of this compound and residual silanol groups on the silica support. Adding a competitive base (e.g., triethylamine) to the mobile phase in small concentrations can also mask these active sites. |
| Column Overload | Reduce the sample concentration or injection volume. Diluting the sample can often resolve this issue.[6][7] |
| Metal Chelation | If metal-sensitive peak tailing is suspected, use a mobile phase with a chelating agent like EDTA or consider using a metal-free or PEEK-lined column and system components.[6] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to suppress the ionization of this compound's hydroxyl groups. A lower pH (around 2.5-3.5) is generally preferred for the analysis of phenolic compounds in reversed-phase chromatography. |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace it. The use of a guard column is highly recommended to protect the analytical column from contaminants. |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase UHPLC-MS/MS Method for this compound
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5-40% B (linear gradient)
-
15-17 min: 40-95% B (linear gradient)
-
17-19 min: 95% B (isocratic)
-
19-20 min: 95-5% B (linear gradient)
-
20-25 min: 5% B (isocratic for re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection: MS/MS in negative ionization mode, monitoring for the specific precursor and product ions of this compound.
Protocol 2: Normal-Phase HPLC Method for this compound
This method is suitable for separating procyanidins based on their degree of polymerization.
-
Instrumentation: HPLC system with fluorescence or UV detector.
-
Column: Diol-modified silica column (e.g., 250 mm x 4.6 mm, 5 µm).[2][4]
-
Mobile Phase:
-
A: Acetonitrile/Acetic Acid (98:2, v/v)
-
B: Methanol/Water/Acetic Acid (95:3:2, v/v/v)[4]
-
-
Gradient Program: A gradient from a high percentage of A to a higher percentage of B will elute the procyanidins in order of increasing degree of polymerization. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Injection Volume: 10 µL
-
Detection: Fluorescence (Excitation: 276 nm, Emission: 316 nm) or UV at 280 nm.[4]
Visualizations
The following diagrams illustrate common workflows for troubleshooting and method development in the analysis of this compound.
Caption: Troubleshooting workflow for poor this compound resolution.
Caption: Experimental workflow for this compound method development.
References
- 1. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fractionation of apple procyanidins according to their degree of polymerization by normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Primary Standards for Use in the HPLC Analysis of the Procyanidin Content of Cocoa and Chocolate Containing Products [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
dealing with matrix effects in Procyanidin A1 analysis of food samples
Welcome to the technical support center for the analysis of Procyanidin A1 in food samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Matrix Overload: High concentrations of co-eluting matrix components can interfere with the chromatography. 2. Inappropriate Mobile Phase: The pH or solvent composition may not be optimal for this compound. 3. Column Degradation: The analytical column may be contaminated or have lost its efficiency. | 1. Dilute the Sample: Reduce the concentration of matrix components by diluting the sample extract.[1] 2. Optimize Mobile Phase: Adjust the pH with formic or acetic acid and optimize the gradient elution program. 3. Column Maintenance: Flush the column with a strong solvent or replace it if necessary. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen extraction solvent or method may not be effectively extracting this compound from the sample matrix. 2. Analyte Degradation: this compound may be unstable under the extraction or storage conditions. 3. Strong Analyte-Matrix Interactions: this compound may be tightly bound to matrix components like proteins or carbohydrates. | 1. Optimize Extraction: Test different solvent systems (e.g., acetone/water mixtures) and extraction techniques (e.g., ultrasound-assisted extraction).[2] 2. Control Conditions: Work at low temperatures, protect samples from light, and consider adding antioxidants during extraction. 3. Sample Pre-treatment: Incorporate a protein precipitation step or use enzymatic digestion to break down matrix macromolecules. |
| Signal Suppression or Enhancement | 1. Co-eluting Matrix Components: Molecules from the food matrix can interfere with the ionization of this compound in the mass spectrometer source.[3] 2. High Salt Concentration: Salts from the sample or extraction buffers can suppress the ESI signal. 3. Ion Source Contamination: A dirty ion source can lead to inconsistent ionization. | 1. Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering compounds. 2. Sample Cleanup: Implement a Solid Phase Extraction (SPE) cleanup step to remove interfering substances. 3. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects. 4. Utilize an Internal Standard: A stable isotope-labeled or a suitable surrogate internal standard can correct for signal variations.[4] 5. Clean the Ion Source: Perform routine maintenance on the mass spectrometer. |
| Inconsistent Results (Poor Precision) | 1. Inhomogeneous Sample: The food sample may not be properly homogenized, leading to variability between aliquots. 2. Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or cleanup procedures can introduce errors. 3. Instrumental Drift: The LC-MS/MS system may not be stable over the course of the analytical run. | 1. Thorough Homogenization: Ensure the sample is finely and uniformly ground before extraction.[5] 2. Standardize Protocols: Use calibrated pipettes, consistent timings, and automated sample preparation if possible. 3. System Suitability Checks: Inject a standard solution periodically throughout the run to monitor instrument performance. 4. Employ an Internal Standard: An internal standard can help to correct for variations in sample processing and instrument response. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3] Food matrices are complex and can contain a wide variety of compounds like sugars, proteins, lipids, and other polyphenols that can interfere with the analysis of this compound.
Q2: How can I minimize matrix effects during sample preparation?
A2: Several strategies can be employed to minimize matrix effects during sample preparation:
-
Sample Dilution: This is a simple and effective way to reduce the concentration of interfering matrix components.[1]
-
Protein Precipitation: For samples with high protein content, a precipitation step using acetonitrile or methanol can remove a significant portion of the interfering proteins.
-
Solid Phase Extraction (SPE): SPE is a powerful cleanup technique that can selectively remove interfering compounds while retaining this compound.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined extraction and cleanup method that can be adapted for the analysis of this compound in various food matrices.[7]
Q3: What is the best way to compensate for matrix effects that cannot be eliminated?
A3: When matrix effects cannot be completely removed through sample preparation, the following compensation strategies are recommended:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to ensure that the standards and the samples experience similar matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction.[4]
-
Surrogate Internal Standard: When a SIL-IS for this compound is not available, a structurally similar compound (a surrogate) that is not present in the sample can be used. The surrogate should have similar extraction and ionization behavior to this compound. Procyanidin A2 or another A-type procyanidin could be considered as a potential surrogate.
Q4: Where can I obtain a reference standard for this compound?
A4: A certified reference substance for this compound can be purchased from suppliers such as Sigma-Aldrich (phyproof® Reference Substance).
Data Presentation
The following tables summarize quantitative data related to the analysis of procyanidins, providing insights into the performance of different analytical methods.
Table 1: LC-MS/MS Method Validation Parameters for Procyanidin Analysis in Different Food Matrices.
| Analyte | Matrix | Recovery (%) | Precision (RSD %) | LOQ (ng/mL) | Reference |
| Procyanidins (DP1-4) | Cocoa Powder | 95.2 - 108.4 | < 10 | 10 - 50 | |
| Procyanidins (DP1-4) | Baking Chocolate | 90.9 - 115.7 | < 10 | 10 - 50 | |
| Procyanidins (DP1-4) | Whole Milk Powder | 98.1 - 125.4 | < 10 | 10 - 50 | |
| Procyanidins (DP1-4) | Whey Protein | 94.5 - 119.8 | < 10 | 10 - 50 | |
| Procyanidins (DP1-4) | Corn Starch | 96.3 - 112.1 | < 10 | 10 - 50 | |
| Procyanidins (DP1-4) | Soy Flour | 92.7 - 117.6 | < 10 | 10 - 50 | |
| Procyanidins (DP1-4) | Wheat Flour | 91.5 - 114.3 | < 10 | 10 - 50 |
DP: Degree of Polymerization; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data adapted from a study on B-type procyanidins, which provides a good reference for expected performance in similar matrices for A-type procyanidins like this compound.
Table 2: LC-MS/MS MRM Transitions for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound | 575.1 | 423.1 | 20 | Negative |
| This compound | 575.1 | 285.1 | 25 | Negative |
Note: These are example transitions and should be optimized on the specific instrument being used.
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Apple Matrix
This protocol is adapted from standard QuEChERS methods for pesticide residue analysis in fruits and vegetables and is suitable for the extraction of this compound.[5][7]
1. Sample Homogenization:
- Freeze fresh apple samples and homogenize them to a fine powder using a cryogenic grinder.
- Store the homogenized sample at -20°C until extraction.
2. Extraction:
- Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- If using a surrogate internal standard, add it at this stage.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at 10000 rpm for 2 minutes.
4. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) Cleanup of this compound from Fruit Juice
This protocol outlines a general procedure for the cleanup of this compound from a fruit juice matrix.[6]
1. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.
2. Sample Loading:
- Centrifuge the fruit juice sample to remove any pulp.
- Load 10 mL of the clarified juice onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
3. Washing:
- Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
4. Elution:
- Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
5. Final Extract Preparation:
- Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for this compound analysis.
Caption: Decision tree for mitigating matrix effects in this compound analysis.
References
- 1. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. surrogate and Internal standard - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Extraction for Procyanidin A1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the enzymatic extraction of Procyanidin A1.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic extraction of this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the this compound yield lower than expected? | 1. Suboptimal Enzyme Concentration: Too little enzyme will result in incomplete hydrolysis of the plant cell wall, while an excess can sometimes lead to degradation of the target compound or be cost-prohibitive.[1] 2. Incorrect pH: Enzyme activity is highly pH-dependent. Procyanidins are generally more stable in acidic conditions.[1] 3. Suboptimal Temperature: Extreme temperatures can denature the enzyme or degrade the procyanidins. 4. Inadequate Solid-to-Liquid Ratio: A low ratio may lead to insufficient solvent for complete extraction.[2] 5. Insufficient Extraction Time: The enzymatic reaction may not have proceeded to completion. | 1. Optimize Enzyme Concentration: Conduct a dose-response experiment to determine the optimal enzyme concentration for your specific plant material. A common starting point is around 1-2% (w/w) of the plant material.[1][2] 2. Adjust pH: Ensure the pH of the extraction buffer is optimal for the specific enzyme(s) being used. For instance, a pH of 4.5 was found to be optimal for a combination of cellulase and pectinase in one study.[2] 3. Optimize Temperature: Determine the optimal temperature for your enzyme system. A range of 45-60°C is often effective.[1][2] 4. Adjust Solid-to-Liquid Ratio: Increase the solvent volume to ensure thorough mixing and extraction. Ratios between 1:15 and 1:45 (g:mL) have been used effectively.[2] 5. Optimize Extraction Time: Perform a time-course experiment to identify the point of maximum yield before potential degradation occurs. Extraction times can range from 60 to 100 minutes.[2][3] |
| How can I minimize the degradation of this compound during extraction? | 1. High Temperatures: Procyanidins can be sensitive to heat. 2. Alkaline pH: Procyanidins are less stable in alkaline environments.[1] 3. Prolonged Extraction Time: Extended exposure to extraction conditions can lead to degradation. | 1. Use Moderate Temperatures: Maintain the extraction temperature within the optimal range for the enzyme without exceeding the thermal stability of this compound. 2. Maintain Acidic to Neutral pH: Keep the extraction medium in the acidic to slightly acidic range (pH 4-6) to enhance stability.[2] 3. Optimize Extraction Duration: As determined by a time-course study, use the shortest extraction time necessary to achieve a good yield. |
| The extract contains a high level of impurities. How can I improve the purity? | 1. Non-specific Enzyme Activity: The enzymes used may be releasing other cellular components along with the procyanidins. 2. Suboptimal Extraction Solvent: The solvent system may be co-extracting a wide range of compounds. | 1. Use a More Specific Enzyme Combination: Consider using a combination of enzymes like cellulase and pectinase to specifically target the plant cell wall.[2] 2. Optimize Solvent System: While the enzymatic reaction is typically aqueous, subsequent purification steps may be necessary. Consider solid-phase extraction or chromatographic techniques for purification. |
| Why is there poor reproducibility between extraction batches? | 1. Inconsistent Starting Material: Variations in the plant material (e.g., age, growing conditions) can affect procyanidin content. 2. Inconsistent Process Parameters: Minor variations in temperature, pH, time, or agitation can lead to different results. | 1. Standardize Starting Material: Use plant material from the same source and batch whenever possible. Ensure consistent pre-processing (e.g., drying, grinding). 2. Strictly Control Parameters: Calibrate all equipment (pH meter, water bath, etc.) and carefully monitor and control all extraction parameters for each batch. |
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for this compound extraction?
A1: The most commonly used enzymes are cellulase and pectinase, often in combination.[2] These enzymes work synergistically to break down the plant cell wall, releasing the intracellular procyanidins. Tannase has also been investigated for the biotransformation of condensed tannins.[4]
Q2: What is the optimal pH for enzymatic extraction of this compound?
A2: The optimal pH depends on the specific enzymes being used. However, procyanidins are generally more stable in acidic conditions. A pH in the range of 4.0 to 6.0 is often found to be optimal. For example, a study using a combination of cellulase and pectinase identified an optimal pH of 4.5.[2]
Q3: What is the recommended temperature for the extraction?
A3: The ideal temperature is a balance between maximizing enzyme activity and minimizing the degradation of this compound. Temperatures in the range of 45°C to 60°C are frequently reported as optimal.[1][2]
Q4: How does the solid-to-liquid ratio affect the extraction yield?
A4: The solid-to-liquid ratio is a critical factor. A higher liquid volume ensures that the entire solid matrix is in contact with the solvent and enzymes, facilitating a more complete extraction. Optimal ratios can vary depending on the plant material but have been reported in the range of 1:15 to 1:45 (g/mL).[2]
Q5: What is a typical duration for the enzymatic extraction process?
A5: The extraction time should be sufficient to allow for the complete enzymatic hydrolysis of the cell wall without causing significant degradation of the procyanidins. Optimal extraction times are often between 60 and 100 minutes.[2][3] It is advisable to perform a time-course study to determine the optimal duration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic extraction of proanthocyanidins. Note that this compound is a type of proanthocyanidin, and these general optimization parameters are applicable.
Table 1: Optimal Conditions for Enzymatic Extraction of Proanthocyanidins from Various Sources
| Plant Source | Enzyme(s) | Temperature (°C) | pH | Solid-to-Liquid Ratio (g:mL) | Time (min) | Enzyme Conc. (%) | Yield | Reference |
| Dioscorea alata | Cellulase & Pectinase | 45 | 4.5 | 1:15 | 73 | 2.19 (Cellulase), 2.32 (Pectinase) | 93.06 mg/g | [2] |
| Lotus Seedpods | Pectinase & Cellulase | 55 | 6.0 | - | 60 | 1:1 ratio | 4.36% | [2] |
| Grape Seeds | Pectinase & Cellulase | 35 | - | 1:103 | 70 | 1:1 ratio, 1:314 (w/w) | 47.18 mg/g | [5] |
| Jujube | Cellulase | 64 | 5.0 | 1:41 | 30 (ultrasound) | 1.14 | 2.01% | [1] |
| Grape Seeds | Paenibacillus polymyxa broth | 45 | 9.0 | 30g:1L | 70 | 313 U/mL | 3.39% | [2] |
Experimental Protocols
Detailed Methodology for Optimization of Enzymatic Extraction using Response Surface Methodology (RSM)
This protocol outlines a general procedure for optimizing the enzymatic extraction of this compound using a combination of single-factor experiments and Response Surface Methodology (RSM).
1. Materials and Equipment:
-
Plant material containing this compound (dried and powdered)
-
Enzymes (e.g., Cellulase, Pectinase)
-
pH meter
-
Shaking water bath or incubator
-
Centrifuge
-
Spectrophotometer or HPLC for quantification
-
Statistical software for RSM design and analysis (e.g., Design-Expert)
2. Single-Factor Experimental Design:
-
Objective: To determine the preliminary optimal range for each factor.
-
Factors to Investigate:
-
Enzyme Concentration (e.g., 0.5%, 1%, 1.5%, 2%, 2.5% w/w)
-
Temperature (e.g., 30, 40, 50, 60, 70 °C)
-
pH (e.g., 3, 4, 5, 6, 7)
-
Solid-to-Liquid Ratio (e.g., 1:10, 1:20, 1:30, 1:40, 1:50 g/mL)
-
Extraction Time (e.g., 30, 60, 90, 120, 150 min)
-
-
Procedure:
-
Vary one factor while keeping the others constant at a central level.
-
For each experimental run, add the specified amount of powdered plant material and extraction buffer (with adjusted pH) to a flask.
-
Add the enzyme solution and incubate in a shaking water bath at the specified temperature and for the specified time.
-
After incubation, centrifuge the mixture to separate the supernatant.
-
Quantify the this compound content in the supernatant.
-
Plot the yield against the variation of each factor to determine the approximate optimal level.
-
3. Response Surface Methodology (RSM) Experimental Design:
-
Objective: To investigate the interactions between the most significant factors and determine the overall optimal conditions.
-
Design: A Box-Behnken Design (BBD) or Central Composite Design (CCD) is commonly used.
-
Procedure:
-
Based on the results of the single-factor experiments, select the three or four most influential factors and their respective ranges (low, medium, and high levels).
-
Use the statistical software to generate the experimental runs based on the chosen RSM design.
-
Perform the extractions according to the conditions specified for each run.
-
Quantify the this compound yield for each run.
-
Enter the yield data into the software and perform the analysis of variance (ANOVA) to determine the significance of the model and individual factors.
-
Use the software to generate 3D response surface plots to visualize the interactions between factors.
-
Determine the optimal extraction conditions predicted by the model.
-
Perform a validation experiment under the predicted optimal conditions to confirm the model's accuracy.
-
Visualizations
Caption: Workflow for optimizing enzymatic extraction of this compound.
Caption: Anti-inflammatory signaling pathways of this compound.[6]
References
- 1. Optimization of Ultrasonic-Enzyme Synergistic Extraction of Proanthocyanidins from Jujube: Purification, Characterization, and Bioactivity Study [mdpi.com]
- 2. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Extraction by Response Surface Methodology Used for the Characterization and Quantification of Phenolic Compounds in Whole Red Grapes (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. jpolyph.magtechjournal.com [jpolyph.magtechjournal.com]
- 6. This compound Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Procyanidin A1 vs. Procyanidin B2: A Comparative Guide on Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of two prominent procyanidin dimers, Procyanidin A1 (an A-type procyanidin) and Procyanidin B2 (a B-type procyanidin). Procyanidins, a class of flavonoids found in various plants, are of significant interest for their potential health benefits, largely attributed to their antioxidant properties. Understanding the nuances in the antioxidant capacity of different procyanidin structures is crucial for targeted research and development of new therapeutic agents.
Executive Summary
Experimental evidence suggests that B-type procyanidin dimers generally exhibit higher radical scavenging activity in aqueous systems compared to their A-type counterparts. This is supported by quantitative data from various antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While direct side-by-side comparisons in single studies are limited, available data indicates that Procyanidin B2 has a lower IC50 value (indicating higher potency) in radical scavenging assays than this compound. Both compounds, however, demonstrate significant antioxidant potential and modulate key signaling pathways involved in cellular stress and inflammation.
Quantitative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound and Procyanidin B2. It is important to note that the IC50 values for this compound and Procyanidin B2 presented below are from different studies and, therefore, should be interpreted with caution as experimental conditions can vary.
| Compound | Assay | IC50 (μg/mL) | Source |
| This compound | DPPH | 20.89 | [1] |
| Procyanidin B3 * | DPPH | 8.55 | [1] |
| Procyanidin B2 | DPPH | 1.88 - 2.82 (range for various procyanidins including B2) | [2] |
| Procyanidin B2 | ABTS | 1.52 - 2.71 (range for various procyanidins including B2) | [2] |
Note: Procyanidin B3 is a B-type dimer structurally very similar to Procyanidin B2 and is included here for comparative context from a study that also evaluated this compound.
A study directly comparing A-type and B-type dimers found that B-type dimers generally showed higher radical scavenging potency in aqueous systems.[3] This is consistent with the lower IC50 value observed for Procyanidin B3 compared to this compound in the same study.[1]
Experimental Protocols
Detailed methodologies for the commonly cited antioxidant assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A specific volume of the test compound (this compound or B2 at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ solution: The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction mixture: A small volume of the antioxidant sample is added to a specific volume of the diluted ABTS•+ solution.
-
Absorbance measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of the standard antioxidant, Trolox.
Signaling Pathway Modulation
Both this compound and Procyanidin B2 exert their biological effects by modulating various cellular signaling pathways.
This compound Signaling Pathways
This compound has been shown to influence key inflammatory and antioxidant response pathways.
Caption: this compound's modulation of inflammatory and antioxidant pathways.
Procyanidin B2 Signaling Pathways
Procyanidin B2 has been implicated in several pathways related to cellular growth, inflammation, and stress responses.
Caption: Procyanidin B2's influence on various cellular signaling cascades.
Conclusion
References
- 1. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of A-type proanthocyanidin dimers from peanut skins and persimmon pulp and comparison of the antioxidant activity of A-type and B-type dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different extraction methods for Procyanidin A1
For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step in their research pipeline. Procyanidin A1, an A-type procyanidin dimer, has garnered significant interest for its potential health benefits. This guide provides a head-to-head comparison of different extraction methods for this compound, focusing on quantitative performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and overall efficiency of isolating this compound. This comparison focuses on modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), benchmarked against Conventional Solvent Extraction (CSE).
| Extraction Method | Key Performance Metrics | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Total Oligomeric Procyanidin Yield: Up to 13.5% from litchi pericarp[1][2]. The extract contains a mixture of procyanidins, including this compound. | Reduced extraction time, increased yield, lower solvent consumption compared to CSE. | Potential for degradation of compounds at high ultrasonic power; requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Total Flavonoid Yield: Optimized conditions for total flavonoids from peanut skins have been established, a plant source known to contain this compound. However, specific yield for this compound is not readily available[3][4]. | Extremely fast extraction times, reduced solvent usage, and higher extraction rates. | Potential for localized overheating and degradation of thermosensitive compounds; requires microwave-transparent vessels. |
| Supercritical Fluid Extraction (SFE) | While A-type procyanidins have been identified in SFE extracts from grape seeds, quantitative yield data specifically for this compound is not extensively reported[5][6]. The method is highly effective for separating polyphenols from oils[5]. | Utilizes environmentally friendly solvents (e.g., CO2), highly selective, and yields solvent-free extracts. | High initial equipment cost, and may require co-solvents for efficient extraction of polar compounds like procyanidins. |
| Conventional Solvent Extraction (CSE) | Used for the isolation of A-type procyanidins from sources like peanut skins, often as a preliminary step before chromatographic purification. Specific initial extraction yields for this compound are not well-documented as the focus is often on the final purified compound[3]. | Simple setup, low equipment cost, and well-established protocols. | Time-consuming, requires large volumes of organic solvents, and can have lower extraction efficiency. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction processes. Below are representative protocols for each of the discussed methods.
Ultrasound-Assisted Extraction (UAE) of this compound from Litchi Pericarp
This protocol is based on the optimized extraction of oligomeric procyanidins from litchi pericarp, which is a known source of this compound.[1][2]
-
Sample Preparation: Fresh litchi pericarp is shredded and prepared for extraction.
-
Enzymatic Pre-treatment: The shredded pericarp (5 g) is immersed in a 20% ethanol solution (1:15 w/v ratio) at 50°C. A mixture of cellulase and pectinase (0.12 mg/mL) is added for enzymatic treatment to break down cell walls.
-
Ultrasonic Extraction: Following enzymatic treatment, the mixture is subjected to ultrasonic extraction.
-
Ultrasonic Power: 300 W
-
Ultrasonic Time: 80 minutes
-
Liquid-to-Solid Ratio: 10 mL/g
-
-
Post-Extraction Processing: The extract is filtered, and the solvent is evaporated to obtain the crude procyanidin extract.
-
Analysis: The resulting extract, containing this compound, is then analyzed using High-Performance Liquid Chromatography (HPLC) for quantification of individual procyanidins.
Microwave-Assisted Extraction (MAE) of Proanthocyanidins from Peanut Skins
This protocol is adapted from a patented process for extracting proanthocyanidins from peanut skins, a source of this compound.[7]
-
Sample Preparation: Prepare dried and crushed peanut skins.
-
Solvent and Sample Loading:
-
Use a 70% ethanol solution as the extraction solvent.
-
Maintain a solid-to-liquid ratio of 1:8 (w/v). For example, use 3.75 kg of peanut skins with 30 L of 70% ethanol.
-
-
Microwave Irradiation:
-
Place the sample and solvent mixture into the microwave extractor.
-
Irradiate the mixture for 1 minute at a microwave power of 500 W.
-
-
Leaching and Collection: After irradiation, the mixture is leached, and the liquid extract is collected.
-
Concentration and Drying: The collected extract is then concentrated under vacuum and subsequently vacuum-dried to obtain the final proanthocyanidin powder.
Supercritical Fluid Extraction (SFE) of Proanthocyanidins from Grape Seeds
This method describes a sequential extraction process using CO2-based fluids to separate different classes of compounds, including A-type procyanidins, from grape seeds.[5][6]
-
De-oiling Step:
-
Crushed grape seeds are first extracted with pure supercritical CO2 to remove oils.
-
Conditions: 9500 psi, 80°C, 2 mL/min CO2 flow rate for 60 minutes.
-
-
Polyphenol Extraction:
-
The de-oiled grape seeds are then extracted with methanol-modified supercritical CO2 to isolate monomeric polyphenols.
-
Conditions: 40% methanol in CO2, 9500 psi, 80°C. This step removes catechins and epicatechins.
-
-
Procyanidin Extraction:
-
Finally, the remaining solid material is subjected to enhanced solvent extraction with pure methanol to extract higher molecular weight procyanidins, including A-type dimers.
-
-
Analysis: The different fractions are collected and analyzed by HPLC-MS to identify and quantify the procyanidin content.
Conventional Solvent Extraction (CSE) for A-type Procyanidins from Peanut Skins
This is a general procedure for the initial extraction of procyanidins before further purification.[3]
-
Sample Preparation: Defatted peanut skins are used as the starting material.
-
Sequential Solvent Extraction:
-
The peanut skins are sequentially extracted with solvents of increasing polarity.
-
First, extract with 20% aqueous methanol.
-
Then, extract the residue with 70% aqueous methanol.
-
Finally, extract the remaining solid with 70% aqueous acetone.
-
-
Partitioning: Each extract is concentrated and then partitioned with ethyl acetate to remove sugars and other highly polar impurities.
-
Analysis and Purification: The resulting fractions, with the 20% methanol fraction being rich in A-type procyanidin oligomers, are then subjected to chromatographic techniques like column chromatography for the isolation and purification of this compound.
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.
References
- 1. Increasing Yield and Antioxidative Performance of Litchi Pericarp Procyanidins in Baked Food by Ultrasound-Assisted Extraction Coupled with Enzymatic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing Yield and Antioxidative Performance of Litchi Pericarp Procyanidins in Baked Food by Ultrasound-Assisted Extraction Coupled with Enzymatic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Feasibility study of online supercritical fluid extraction-liquid chromatography-UV absorbance-mass spectrometry for the determination of proanthocyanidins in grape seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103880805A - Process for extracting proanthocyanidin from peanut skin - Google Patents [patents.google.com]
Comparative Efficacy of Procyanidin A1 From Diverse Natural Origins: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the efficacy of Procyanidin A1, a promising A-type proanthocyanidin, from various natural sources. It is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this compound. This document synthesizes available experimental data on the bioactivity of this compound and provides detailed methodologies for key assays.
Introduction to this compound
This compound is a dimeric proanthocyanidin belonging to the flavonoid family. It is composed of two flavan-3-ol units, specifically an epicatechin and a catechin molecule, linked by a characteristic A-type bond. This structural feature contributes to its unique biological properties, including potent antioxidant and anti-inflammatory activities. This compound is found in various plant materials, with notable concentrations in peanut skin, litchi pericarp, and grape seeds.[1][2][3] While research has highlighted its therapeutic potential, comparative studies on the efficacy of this compound derived from different natural sources are still emerging. This guide provides an overview of the current scientific landscape.
Quantitative Comparison of Efficacy
Direct comparative studies on the efficacy of this compound isolated from different plant sources are limited. However, research comparing this compound to other procyanidin structures provides valuable insights into its relative potency.
Antioxidant Activity
A study on procyanidins isolated from Rhododendron formosanum provides a quantitative comparison of the antioxidant activity of this compound against other procyanidins using the DPPH free radical-scavenging assay and the CUPric reducing antioxidant capacity (CUPRAC) method.[4][5]
Table 1: Comparative Antioxidant Activity of this compound and Other Procyanidins [4][5]
| Compound | DPPH (IC50, µg/mL) | CUPRAC (Trolox Equivalents) |
| This compound | 20.89 | 1.75 |
| Procyanidin B3 | 8.55 | 4.87 |
| Rhodonidin A | 13.06 | 1.96 |
| Procyanidin C4 | 6.26 | 3.48 |
| Cinnamtannin D1 | 3.29 | - |
| (-)-Catechin | 27.07 | - |
| Trolox (Standard) | 61.12 | 1.00 |
Lower IC50 values indicate stronger free radical-scavenging activity. Higher Trolox Equivalent values indicate greater reducing antioxidant capacity.
Cytoprotective Effects
A comparative study evaluated the protective effects of different procyanidins against acrylamide-induced cytotoxicity in IPEC-J2 cells. The results indicated that this compound exhibited a significant protective effect.[6]
Table 2: Protective Effect of Procyanidins Against Acrylamide-Induced Cytotoxicity [6]
| Compound | Protective Effect |
| This compound | Exhibited the best protective effect |
| Catechin | Moderate protective effect |
| Epicatechin | Moderate protective effect |
| Procyanidin B3 | Lower protective effect |
| PCA-trimer | Lower protective effect |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical-Scavenging Assay
This spectrophotometric assay is used to measure the capacity of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction mixture: Different concentrations of the test compound (this compound) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[4]
CUPRAC (CUPric Reducing Antioxidant Capacity) Assay
This assay is based on the reduction of Cu(II)-Neocuproine complex to the colored Cu(I)-Neocuproine complex by antioxidants.
-
Reagent preparation: Solutions of copper(II) chloride, neocuproine, and ammonium acetate buffer are prepared.
-
Reaction mixture: The test compound is mixed with the copper(II) chloride, neocuproine, and buffer solutions.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 450 nm).
-
Calculation: The antioxidant capacity is expressed as Trolox equivalents, by comparing the absorbance of the sample to a standard curve prepared with Trolox.[4]
Cell Viability (MTT) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell culture: Intestinal porcine epithelial cells (IPEC-J2) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with different concentrations of procyanidins for a specific duration, followed by exposure to a cytotoxic agent (e.g., acrylamide).
-
MTT addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).[6]
Key Signaling Pathways Modulated by Procyanidins
Procyanidins, including this compound, exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways involved in the anti-inflammatory and antioxidant effects of procyanidins.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Procyanidin A1 Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive compounds like Procyanidin A1 is paramount. This guide provides a comprehensive comparison of analytical methodologies for this compound quantification, supported by experimental data from various studies. It delves into the critical aspects of inter-laboratory validation, offering insights into the robustness and reliability of different assays.
Comparative Analysis of Quantification Methods
The quantification of this compound, an A-type proanthocyanidin, can be approached through various analytical techniques. The choice of method often depends on the required sensitivity, specificity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with different detectors is a cornerstone for the specific quantification of individual procyanidins, while spectrophotometric assays offer a simpler, high-throughput alternative for total proanthocyanidin content.
Below is a summary of performance data for commonly employed methods for procyanidin analysis, which are applicable to this compound.
Table 1: Performance Characteristics of Procyanidin Quantification Methods
| Method | Analyte(s) | Sample Matrix | Linearity (R²) | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) | Reference |
| UHPLC-Q-TOF-MS | Crown Procyanidins | Wine | >0.99 | 88.21–107.64 | < 20 | 0.033 mg/L | [1] |
| HPLC-MS² | Flavanols and Procyanidins (DP1-4) | Cocoa-based products | Not specified | 90.9–125.4 | < 10 | Not specified | [2] |
| HPLC-FLD | Monomeric-trimeric procyanidins | Herbal Matrices | ≥ 0.99 | Not specified | Not specified | Not specified | [3] |
| DMAC Colorimetric Assay | Total Proanthocyanidins (PACs) | Cranberry Powders | Not specified | Not specified | Within-lab: 2.3–6.1, Between-lab: 8–32 | Not specified | [4][5][6] |
Note: DP refers to the degree of polymerization. The DMAC assay measures total proanthocyanidins and is not specific to this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results across different laboratories. Below are outlines of key experimental procedures for the quantification of this compound.
Sample Extraction and Purification
The efficient extraction of procyanidins from the sample matrix is a critical first step.
-
Solid-Liquid Extraction:
-
Solvent Selection: A mixture of acetone or methanol in water is commonly used for procyanidin extraction.[7] For instance, a 60% hydromethanolic mixture with 1% formic acid has been shown to be effective.[3]
-
Procedure: The plant material is typically extracted using a solid-to-solvent ratio ranging from 1:5 to 1:20 (w/v).[8]
-
Enhancement: Sonication for approximately 10 minutes followed by stirring can improve extraction efficiency.[3]
-
Purification: After extraction, the mixture is centrifuged, and the supernatant is collected for analysis.[8]
-
-
Solid-Phase Extraction (SPE):
-
Purpose: SPE is often used for sample clean-up and concentration of procyanidins.
-
Sorbents: C18, polyamide, or Sephadex LH-20 are commonly used stationary phases.[7]
-
Quantification by HPLC-MS/MS
This method offers high specificity and sensitivity for the quantification of individual procyanidins like this compound.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient of acidic aqueous methanol or acetonitrile is employed for elution.[7]
-
Detection: Mass spectrometry (MS) is used for detection. The ability of MS² detection to discriminate between A-type and B-type procyanidins has been demonstrated.[2] A-type procyanidins like this compound are characterized by a mass that is 2 Da less than their B-type counterparts.[9]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative electrospray ionization (ESI) is commonly used.[3]
-
Fragmentation: Collision-induced dissociation is used to generate specific fragment ions for identification and quantification. The fragmentation of A-type dimers can result in monomeric fragment ions of m/z 289 and m/z 285.[9]
-
Quantification: Quantification is typically performed using multiple reaction monitoring (MRM).[2]
-
Quantification by HPLC with Fluorescence Detection (FLD)
HPLC-FLD is a sensitive method for the detection of procyanidins.
-
Chromatographic Conditions: Similar to HPLC-MS/MS.
-
Fluorescence Detection:
DMAC Colorimetric Assay (for Total Proanthocyanidins)
The 4-dimethylaminocinnamaldehyde (DMAC) assay is a simpler, high-throughput method for quantifying total proanthocyanidins. It is more specific and sensitive than the vanillin assay.[7]
-
Procedure:
-
Reagent Preparation: A solution of DMAC is prepared in an acidified ethanol solution.[5]
-
Reaction: The sample extract is mixed with the DMAC reagent.
-
Measurement: After a specific incubation time, the absorbance is measured at approximately 640 nm.[5]
-
Standard: Commercially available Procyanidin A2 is often used as a standard.[4][6]
-
Inter-Laboratory Validation Insights
A multi-laboratory validation study of the DMAC method for cranberry proanthocyanidins revealed important insights into the variability of results. The study, involving five different analytical laboratories, showed:[4][6]
-
Within-laboratory variation: Ranged from 2.3% to 6.1% RSD.[4][5][6]
-
Between-laboratory variability: Ranged from 8% to 32% RSD.[4][5][6]
This highlights that while a method can be precise within a single lab, significant variability can exist between different labs, emphasizing the need for standardized protocols and reference materials.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, a generalized workflow for this compound quantification is presented below.
Caption: Generalized workflow for this compound quantification.
This guide provides a foundational understanding of the methods available for this compound quantification and the critical importance of inter-laboratory validation. For robust and reliable results, it is essential to utilize well-characterized reference standards, detailed and standardized protocols, and to participate in inter-laboratory comparison studies whenever possible.
References
- 1. Development and Validation of a High-Throughput Quantification Method of Crown Procyanidins in Different Wines by UHPLC-Q-TOF [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-laboratory validation of a standard method for quantifying proanthocyanidins in cranberry powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Multi-laboratory validation of a standard method for quantifying proanthocyanidins in cranberry powders. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Procyanidin A1
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety and logistical information for the handling and disposal of Procyanidin A1. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a fine chemical powder with the potential for respiratory and mild skin irritation upon contact. Adherence to these guidelines is essential for safe laboratory practice.
Quantitative Exposure Limits and Physical Data
The following table summarizes key quantitative data for the safe handling of this compound. Since specific occupational exposure limits (OELs) for this compound have not been established, the limits for "Particulates Not Otherwise Regulated" (PNOR), also known as nuisance dust, are provided as a conservative guideline.
| Parameter | Value | Unit | Citation |
| Occupational Exposure Limits (as PNOR/Nuisance Dust) | |||
| OSHA PEL (Total Dust) | 15 | mg/m³ (8-hr TWA) | [1][2] |
| OSHA PEL (Respirable Fraction) | 5 | mg/m³ (8-hr TWA) | [1][2] |
| ACGIH TLV (Inhalable Dust) | 10 | mg/m³ | [3] |
| ACGIH TLV (Respirable Dust) | 3 | mg/m³ | [3] |
| Physicochemical Properties | |||
| Appearance | Tan powder | - | [4] |
| Molecular Formula | C₃₀H₂₄O₁₂ | - | [5] |
| Molecular Weight | 576.5 | g/mol | [5] |
Abbreviation Key:
-
OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit
-
ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value
-
TWA: Time-Weighted Average
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear nitrile gloves during this inspection.
-
Storage: Store this compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and dust generation. It should be stored away from strong oxidizing agents.
Engineering Controls
-
Ventilation: All procedures that may generate dust, such as weighing or transferring powder, should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6]
-
Work Area Designation: Designate a specific area for handling this compound. The work surface should be covered with disposable bench paper to contain any spills.[6]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dependent on the specific handling procedure. The following workflow provides guidance on selecting the necessary protective equipment.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
